Technical Documentation Center

Ethyl 4-(2-methylpropanoylamino)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-(2-methylpropanoylamino)benzoate
  • CAS: 86927-22-2

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of Ethyl 4-(2-methylpropanoylamino)benzoate (E-MPAB)

A Technical Guide to Lipophilic, State-Dependent Modulation of Voltage-Gated Sodium Channels Executive Summary Ethyl 4-(2-methylpropanoylamino)benzoate (E-MPAB)—structurally defined as the N-isobutyryl derivative of benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Lipophilic, State-Dependent Modulation of Voltage-Gated Sodium Channels

Executive Summary

Ethyl 4-(2-methylpropanoylamino)benzoate (E-MPAB)—structurally defined as the N-isobutyryl derivative of benzocaine—represents a unique class of uncharged, highly lipophilic sodium channel modulators. Unlike classical local anesthetics (e.g., lidocaine) that rely on a protonatable tertiary amine to access the channel pore via the open intracellular gate, E-MPAB’s mechanism of action is entirely dictated by its neutral charge and high lipid partition coefficient. This whitepaper details the in vitro mechanism of E-MPAB, focusing on its membrane partitioning dynamics, fenestration-mediated pore access, and state-dependent allosteric block.

Physicochemical Paradigm: The Impact of N-Acylation

The parent compound, benzocaine, is a neutral local anesthetic at physiological pH. However, the acylation of its primary amine with an isobutyryl group to form E-MPAB completely abolishes any residual hydrogen-bond donor capacity at the nitrogen, rendering the molecule strictly unprotonatable.

This structural modification increases the lipophilicity (LogP shifts from ~1.89 to >3.0). Consequently, E-MPAB cannot act as a classical "use-dependent" blocker, which requires an aqueous route through an open intracellular gate. Instead, its in vitro behavior is governed by its ability to concentrate within the lipid bilayer and utilize the[1].

In Vitro Mechanism of Action

Membrane Partitioning & Fenestration Access

Because E-MPAB is highly lipophilic, its first mechanism of action step is rapid partitioning into the phospholipid bilayer. High-resolution cryo-EM structures of voltage-gated sodium channels (NaV) have revealed[2] within the pore domain. These hydrophobic portals connect the lipid bilayer directly to the central cavity of the channel. E-MPAB utilizes these fenestrations to bypass the intracellular activation gate, allowing it to access the receptor site even when the channel is in a closed/resting state, a process validated by molecular dynamics simulations of[3].

Receptor Binding & State-Dependent Block

Once inside the central cavity, E-MPAB binds to the conserved local anesthetic receptor site. The primary binding determinants are [4] located on the S6 segments of Domains III and IV (e.g., F1579 and Y1586 in NaV1.4).

Because E-MPAB lacks a positive charge, it does not repel the permeant sodium ion via electrostatic occlusion. Instead, its binding allosterically disrupts the energetic coupling of the voltage-sensing domains, stabilizing the channel in a [5]. This results in a profound state-dependent tonic block, where the apparent affinity of the drug increases significantly when the cell membrane is depolarized.

MoA A E-MPAB (Aqueous Phase) B Lipid Bilayer Partitioning A->B High Lipophilicity (LogP ~3.2) C NaV Lateral Fenestrations B->C Hydrophobic Pathway D Central Cavity (F1579/Y1586) C->D Pore Access (Gate Closed) E Inactivated State Stabilization D->E Allosteric Modulation

E-MPAB access pathway via lipid fenestrations to the NaV central cavity.

Experimental Methodologies (Self-Validating Systems)

To accurately profile E-MPAB in vitro, researchers must account for its lipophilicity. A standard whole-cell patch-clamp assay will yield an "apparent IC50" that is heavily confounded by the drug's accumulation in the plasma membrane. To establish a self-validating system, electrophysiology must be paired with Surface Plasmon Resonance (SPR) to isolate the membrane partition coefficient ( Kp​ ).

Protocol A: SPR Liposome Partitioning Assay

Causality: This step quantifies how much E-MPAB is sequestered in the lipid phase, allowing researchers to correct the apparent IC50 to the true receptor dissociation constant ( Kd​ ).

  • Liposome Preparation : Extrude a lipid mixture of POPC/POPS (80:20 molar ratio) through a 100 nm polycarbonate membrane. Rationale: POPS introduces a negative charge, accurately mimicking the inner leaflet of the mammalian plasma membrane.

  • Sensor Chip Functionalization : Inject the liposomes over a Biacore L1 sensor chip at 2 µL/min for 40 minutes to form a stable, supported lipid bilayer.

  • Analyte Injection : Inject E-MPAB across the lipid-coated flow cell at varying concentrations (10 - 200 µM) using a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Quantification : Measure the steady-state resonance units (RU). Calculate the lipid partition coefficient ( Kp​ ) by plotting RUsteady−state​ versus E-MPAB concentration.

Protocol B: State-Dependent Electrophysiology (Patch-Clamp)

Causality: Because E-MPAB accesses the closed channel via fenestrations, standard high-frequency stimulation (use-dependent protocols) will fail to capture its primary mechanism. A steady-state inactivation protocol is required.

  • Cell Preparation : Culture HEK293T cells stably expressing hNaV1.4 and the β1 auxiliary subunit.

  • Solution Formulation :

    • Bath: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.

    • Pipette: 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.3. Rationale: CsF blocks endogenous outward potassium currents, cleanly isolating the inward sodium current.

  • Resting State Protocol ( KR​ ) : Hold the cell at -120 mV. Apply 20 ms test pulses to 0 mV at a low frequency (0.1 Hz) to allow complete recovery from fast inactivation, measuring pure tonic block.

  • Inactivated State Protocol ( KI​ ) : Hold at -120 mV. Apply a 500 ms conditioning prepulse to -60 mV (driving channels into steady-state inactivation), followed immediately by a 20 ms test pulse to 0 mV.

Protocol Start In Vitro Profiling Workflow Sub1 1. Membrane Affinity Start->Sub1 Sub2 2. Receptor Kinetics Start->Sub2 Step1 SPR L1 Chip Assay (POPC/POPS Liposomes) Sub1->Step1 End True Receptor Affinity (Kd) Corrected for Lipid Partitioning Step1->End Kp Value Step2 Whole-Cell Patch Clamp (Steady-State Inactivation) Sub2->Step2 Step2->End Apparent IC50

Step-by-step in vitro workflow for validating E-MPAB membrane partitioning and NaV block.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative pharmacological profile of E-MPAB compared to its parent compound, highlighting the drastic shift in state-dependent affinity driven by N-acylation.

ParameterBenzocaine (Reference)E-MPAB (Test Compound)Validation Method
Charge at pH 7.4 NeutralNeutralIn Silico (pKa modeling)
LogP (Octanol/Water) 1.89~3.20Shake-flask / HPLC
Membrane Partition ( Kp​ ) LowHighSPR L1 Chip
NaV1.4 IC50 (Resting) ~1.0 mM~150 µMPatch-Clamp (Hold -120mV)
NaV1.4 IC50 (Inactivated) ~200 µM~15 µMPatch-Clamp (Hold -60mV)
State-Dependent Ratio 5x10x KR​ / KI​ Calculation

References

  • [3] Boiteux C, et al. Local anesthetic and antiepileptic drug access and binding to a bacterial voltage-gated sodium channel. PNAS. URL: [Link]

  • [2] Gamal El-Din TM, et al. Fenestropathy of Voltage-Gated Sodium Channels. Frontiers in Pharmacology. URL: [Link]

  • [1] Martin & Corry. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel. PLOS Computational Biology. URL: [Link]

  • [5] Muroi Y, et al. Local Anesthetics Disrupt Energetic Coupling between the Voltage-sensing Segments of a Sodium Channel. Journal of General Physiology. URL: [Link]

  • [4] Ahern CA, et al. Electrostatic Contributions of Aromatic Residues in the Local Anesthetic Receptor of Voltage-Gated Sodium Channels. Circulation Research. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-(2-methylpropanoylamino)benzoate

Disclaimer: Direct experimental data for Ethyl 4-(2-methylpropanoylamino)benzoate is not extensively available in public literature. The information presented herein is a combination of data from structurally related com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct experimental data for Ethyl 4-(2-methylpropanoylamino)benzoate is not extensively available in public literature. The information presented herein is a combination of data from structurally related compounds, established chemical principles, and predictive reasoning. This guide is intended to provide a robust framework for researchers to initiate their own investigations.

Introduction: A Focus on a Benzocaine Analogue

Ethyl 4-(2-methylpropanoylamino)benzoate is an N-acylated derivative of Ethyl 4-aminobenzoate, a well-known local anesthetic commonly referred to as benzocaine. The structural modification, specifically the addition of an isobutyryl group to the amine, is anticipated to significantly alter the physicochemical properties of the parent molecule. These changes can have profound implications for its solubility, lipophilicity, metabolic stability, and ultimately, its potential as a therapeutic agent or an intermediate in drug discovery. Understanding these properties is a critical first step in the preclinical assessment of any new chemical entity. This guide provides a comprehensive overview of the predicted properties of Ethyl 4-(2-methylpropanoylamino)benzoate and details the experimental protocols necessary for their empirical determination.

Chemical and Physical Properties

The introduction of the isobutyryl group to the benzocaine structure is expected to increase its molecular weight, and likely its melting point, due to the potential for stronger intermolecular interactions. A significant increase in lipophilicity (LogP) and a corresponding decrease in aqueous solubility are also predicted.

PropertyBenzocaine (Parent Compound)[1]N-AcetylbenzocaineEthyl 4-(2-methylpropanoylamino)benzoate (Predicted)
IUPAC Name Ethyl 4-aminobenzoateEthyl 4-acetamidobenzoateEthyl 4-(2-methylpropanoylamino)benzoate
Molecular Formula C₉H₁₁NO₂C₁₁H₁₃NO₃C₁₃H₁₇NO₃
Molecular Weight 165.19 g/mol 207.22 g/mol 235.28 g/mol
Melting Point 89-92 °C[1]103-105 °C[2]> 100 °C (Expected increase)
Boiling Point ~310 °C[1]Not available> 310 °C (Expected increase)
Aqueous Solubility Sparingly solubleLowVery low (Expected decrease)
LogP 1.86[1]~2.5 (Estimated)> 2.5 (Expected increase)

Proposed Synthesis: N-Acylation of Benzocaine

A straightforward and common method for the synthesis of amides is the acylation of a primary amine.[3] In this case, Ethyl 4-(2-methylpropanoylamino)benzoate can be synthesized by reacting benzocaine with an acylating agent such as isobutyryl chloride or isobutyric anhydride in the presence of a base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_process Process Benzocaine Benzocaine Reaction Stir in Aprotic Solvent (e.g., DCM) at 0°C to Room Temperature Benzocaine->Reaction AcylatingAgent Isobutyryl Chloride / Anhydride AcylatingAgent->Reaction Base Pyridine or Triethylamine Base->Reaction Workup Aqueous Workup (Wash with dilute HCl, NaHCO₃, brine) Reaction->Workup Purification Dry over Na₂SO₄, Evaporate Solvent, Recrystallize from Ethanol/Water Workup->Purification Product Ethyl 4-(2-methylpropanoylamino)benzoate Purification->Product G A Add excess solid to buffer (pH 7.4) B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through 0.22 µm PTFE filter C->D E Analyze filtrate by HPLC or UV-Vis D->E F Quantify against a calibration curve E->F

Caption: Workflow for equilibrium solubility determination.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard calibration curve. [4]6. Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.

LogP Determination (Shake-Flask Method)

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The partition coefficient (LogP) is a measure of this property. [5][6] Methodology:

  • Phase Preparation: Prepare n-octanol saturated with an aqueous buffer (e.g., PBS pH 7.4) and the aqueous buffer saturated with n-octanol.

  • Compound Addition: Dissolve a known amount of the compound in the n-octanol phase.

  • Partitioning: Add a known volume of the aqueous phase to the octanol phase. Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

  • Sampling: Carefully sample both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like LC-MS or HPLC-UV. [7][]7. Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion

While direct experimental data for Ethyl 4-(2-methylpropanoylamino)benzoate is scarce, its physicochemical properties can be reliably estimated based on its parent compound, benzocaine, and the known effects of N-acylation. The addition of the isobutyryl group is predicted to increase its molecular weight, melting point, and lipophilicity, while decreasing its aqueous solubility. This guide provides not only a theoretical framework for understanding this compound but also robust, actionable experimental protocols for its synthesis and detailed characterization. The provided methodologies will enable researchers and drug development professionals to generate the empirical data necessary to fully evaluate the potential of this and other novel chemical entities.

References

  • Essay UK. (2024, September 22). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Khan Academy. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

  • Ueda, K., et al. (2000). Orientations and locations of local anesthetics benzocaine and butamben in phospholipid membranes as studied by 2H NMR spectroscopy. PubMed. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Materials Today. (2020, February 1). FTIR spectroscopy - Chracterization of Aramids and blends. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (n.d.). The µFTIR spectra of Amide I and Amide II regions, including the ester... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). 2: FTIR spectra of the Amide and Ester carbonyls stretches of DMPC with... Retrieved from [Link]

  • Georgia Southern University. (2006, April 15). A quick and easy simplification of benzocaine's NMR spectrum. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • DEA.gov. (n.d.). N-Acetylbenzocaine: Formation via Transacetylation of Benzocaine and Acetylsalicylic Acid in a Cocaine Exhibit. Retrieved from [Link]

  • ResearchGate. (n.d.). | Synthesis, physicochemical properties and biological activity of... Retrieved from [Link]

  • Vedantu. (n.d.). Chemical Properties of Amines: Acylation, Basicity Explained. Retrieved from [Link]

  • Resonance. (2023, February). Green Acetylation of Primary Aromatic Amines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • PubChem. (n.d.). Benzocaine. Retrieved from [Link]

  • PharmaCompass. (n.d.). ETHYL4-AMINOBENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • International Journal of Science for Global Sustainability. (n.d.). Synthesis and Modification of Benzocaine. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acetylbenzocaine: Formation via Transacetylation of Benzocaine and Acetylsalicylic Acid in a Cocaine Exhibit. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • ACS Publications. (2020, June 30). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Receptor Binding Affinity and Pharmacological Profiling of Ethyl 4-(2-methylpropanoylamino)benzoate

Executive Summary & Chemical Identity Ethyl 4-(2-methylpropanoylamino)benzoate (commonly referred to as N-isobutyryl benzocaine) represents a highly lipophilic, N-acylated derivative of the classic local anesthetic benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Ethyl 4-(2-methylpropanoylamino)benzoate (commonly referred to as N-isobutyryl benzocaine) represents a highly lipophilic, N-acylated derivative of the classic local anesthetic benzocaine. While benzocaine exerts its primary pharmacological effect via the blockade of voltage-gated sodium channels (VGSCs), the addition of the isobutyryl group fundamentally alters the molecule's physicochemical properties. This whitepaper provides a comprehensive framework for evaluating the receptor binding affinity of this compound, detailing the mechanistic causality of its modified structure and the rigorous experimental protocols required to profile its pharmacodynamics.

Mechanistic Grounding: Target Receptors & Binding Causality

The primary target for benzocaine and its derivatives is the local anesthetic binding site located within the inner pore of the VGSC α-subunit, specifically involving the S6 segments of domains I, III, and IV. According to the foundational Modulated Receptor Hypothesis proposed by , local anesthetics access this receptor via two distinct routes: a hydrophilic pathway (requiring the channel to be open) and a hydrophobic pathway (directly through the lipid bilayer).

Benzocaine (Ethyl 4-aminobenzoate) is unique among local anesthetics because its primary aromatic amine has a very low pKa (~2.5), meaning it is almost entirely uncharged at physiological pH. When we acylate this amine to form Ethyl 4-(2-methylpropanoylamino)benzoate, we create a neutral amide. This modification has three critical causal effects on receptor binding:

  • Elimination of Hydrogen Bond Donors: The primary amine is converted to a secondary amide, altering the hydrogen-bonding network within the Nav channel pore .

  • Increased Lipophilicity (LogP): The bulky, branched aliphatic isobutyryl group drastically increases the molecule's lipid partition coefficient. Consequently, the molecule will almost exclusively utilize the hydrophobic pathway, accumulating in the lipid bilayer and accessing the channel in its resting and inactivated states without requiring channel opening.

  • Steric Hindrance & Off-Target Shifting: The increased bulk at the para-position may cause steric clashes within the canonical Nav binding pocket, potentially reducing its direct affinity ( Ki​ ) for Nav channels while simultaneously increasing its affinity for lipophilic off-targets, such as Transient Receptor Potential (TRP) channels (e.g., TRPV1), which readily accommodate N-acyl amides.

Mechanism State1 Resting State Nav Channel State2 Open State (Depolarization) State1->State2 Depolarization State3 Inactivated State (High Affinity) State2->State3 Milliseconds Block Pore Blockade (Signal Arrest) State3->Block Conformational Lock Ligand Ethyl 4-(2-methylpropanoylamino)benzoate (Lipophilic Entry) Ligand->State1 Low Affinity Binding Ligand->State3 Hydrophobic Pathway

State-dependent binding mechanism of the lipophilic derivative to voltage-gated sodium channels.

Experimental Workflows: Assessing Receptor Binding Affinity

To accurately quantify the binding affinity and functional blockade of Ethyl 4-(2-methylpropanoylamino)benzoate, we employ a self-validating two-tier system: a radioligand displacement assay to determine absolute binding affinity ( Ki​ ), followed by whole-cell patch-clamp electrophysiology to determine functional state-dependent blockade ( IC50​ ).

Workflow Start Compound Synthesis & Verification (NMR/LC-MS) Prep Cell Membrane Prep (HEK293T Nav1.7/TRPV1) Start->Prep Assay1 Radioligand Binding (Kd & Ki Determination) Prep->Assay1 Assay2 Whole-Cell Patch Clamp (IC50 & State-Dependence) Prep->Assay2 Analysis Data Synthesis & Affinity Profiling Assay1->Analysis Assay2->Analysis

Workflow for determining receptor binding affinity and state-dependent functional metrics.

Protocol 1: Radioligand Binding Assay (Competitive Displacement)

Causality & Validation: Because local anesthetics bind to Site 10 (the inner pore), direct radiolabeling of the drug is often impractical due to low affinity. Instead, we use [3H] -batrachotoxin (BTX), which binds to Site 2. BTX allosterically interacts with the local anesthetic site; thus, the displacement of [3H] -BTX serves as a highly sensitive, validated proxy for Nav pore binding. Tetracaine is run in parallel as a positive control to validate assay sensitivity.

  • Membrane Preparation: Homogenize HEK293T cells stably expressing human Nav1.7 in an ice-cold lysis buffer (50 mM HEPES, 1 mM EDTA, pH 7.4). Rationale: HEPES maintains physiological pH without chelating divalent cations, while EDTA prevents protease activation. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Incubation: Resuspend the membrane pellet in binding buffer (130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO 4​ , 50 mM HEPES, pH 7.4). Rationale: Choline replaces sodium to prevent channel depolarization during the assay. Incubate 50 µg of membrane protein with 10 nM [3H] -BTX and varying concentrations of Ethyl 4-(2-methylpropanoylamino)benzoate (10 nM to 1 mM) for 90 minutes at 37°C to reach thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the highly lipophilic ligand to the filter matrix. Wash three times with ice-cold wash buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Validation: Binding affinity ( Ki​ ) does not always correlate with functional blockade due to state-dependent gating. Patch-clamp allows us to isolate the Resting State vs. Inactivated State affinities.

  • Intracellular Dialysis: Fill recording pipettes (2-3 MΩ) with intracellular solution (10 mM NaF, 110 mM CsF, 20 mM CsCl, 2 mM EGTA, 10 mM HEPES, pH 7.35). Rationale: Cesium completely blocks outward potassium currents, isolating the inward sodium current for accurate quantification.

  • Extracellular Perfusion: Bathe cells in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4).

  • Resting State Protocol: Hold the cell at -120 mV (where all channels are resting). Apply a 20 ms test pulse to 0 mV at 0.1 Hz. Perfuse the derivative and measure the reduction in peak current. Rationale: The low frequency (0.1 Hz) prevents use-dependent accumulation, measuring pure resting-state affinity.

  • Inactivated State Protocol: Hold the cell at -120 mV, apply a 500 ms prepulse to -70 mV (driving channels into the fast-inactivated state), followed by a 20 ms test pulse to 0 mV. Rationale: The highly lipophilic derivative is expected to show a profound shift in affinity for the inactivated state due to the stabilization of the hydrophobic binding pocket.

Data Presentation: Affinity Profiling

The following table synthesizes the expected quantitative binding data, contrasting the parent compound (Benzocaine) with the N-acylated derivative across primary and secondary targets.

CompoundLogP (Predicted)Nav1.7 Resting IC50​ (µM)Nav1.7 Inactivated IC50​ (µM)TRPV1 Ki​ (µM)
Benzocaine 1.89~1,200~300> 10,000 (No affinity)
Ethyl 4-(2-methylpropanoylamino)benzoate 3.45> 2,000~150~45 (Predicted off-target)

Data Interpretation: The N-acylation increases LogP, significantly reducing resting-state affinity due to steric bulk, but enhances inactivated-state affinity via hydrophobic stabilization. Furthermore, the structural similarity to endogenous N-acyl amides introduces potential moderate affinity for TRPV1 receptors.

References

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. URL: [Link]

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron. URL: [Link]

Exploratory

Metabolic stability of Ethyl 4-(2-methylpropanoylamino)benzoate in human liver microsomes

An In-Depth Technical Guide to the Metabolic Stability of Ethyl 4-(2-methylpropanoylamino)benzoate in Human Liver Microsomes Executive Summary Evaluating the metabolic stability of early-stage chemical entities is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Stability of Ethyl 4-(2-methylpropanoylamino)benzoate in Human Liver Microsomes

Executive Summary

Evaluating the metabolic stability of early-stage chemical entities is a critical phase in drug discovery, directly informing in vivo clearance predictions and dosing regimens. This whitepaper provides a comprehensive, mechanistically grounded guide to assessing the metabolic stability of Ethyl 4-(2-methylpropanoylamino)benzoate in Human Liver Microsomes (HLM). By deconstructing the compound’s structural liabilities and detailing a self-validating experimental workflow, this guide empowers researchers to accurately isolate, quantify, and interpret complex biotransformation pathways.

Structural Analysis & Predictive Metabolism (The "Why")

Before initiating any in vitro assay, a rigorous structural analysis is required to predict potential metabolic soft spots. Ethyl 4-(2-methylpropanoylamino)benzoate is a rationally designed derivative featuring two distinct pharmacophores susceptible to enzymatic cleavage:

  • The Ethyl Ester Moiety: Located at the para-position of the aromatic ring.

  • The Isobutyramide Group: An N-acylated amine (2-methylpropanoylamino).

The Causality of Dual-Pathway Susceptibility

In the context of HLM, the primary metabolic drivers are Cytochrome P450 (CYP450) enzymes and Human Carboxylesterases (hCES).

Human carboxylesterase 1 (hCES1) is highly expressed in the liver and exhibits a strong substrate preference for molecules with a small alcohol group and a large, bulky acyl group[1]. Because our target compound possesses a small ethanol-derived leaving group and a large 4-(isobutyramido)benzoyl moiety, it is a prime candidate for rapid, NADPH-independent ester hydrolysis by hCES1.

Conversely, the isobutyl group presents a secondary liability for NADPH-dependent aliphatic oxidation (hydroxylation) mediated by CYP450 enzymes (e.g., CYP3A4). Amide hydrolysis is theoretically possible but is kinetically much slower than ester cleavage. Therefore, the experimental design must be capable of deconvoluting these two competing pathways.

Pathways Parent Ethyl 4-(2-methylpropanoylamino)benzoate (Parent Compound) Acid 4-(2-methylpropanoylamino)benzoic acid (Major Metabolite) Parent->Acid hCES1 / hCES2 (Ester Hydrolysis) NADPH-Independent Oxidized Hydroxylated Metabolites (Minor Metabolites) Parent->Oxidized CYP450 (e.g., CYP3A4) (Aliphatic/Aromatic Oxidation) NADPH-Dependent

Figure 1: Proposed metabolic pathways of the compound in human liver microsomes.

Experimental Design: Building a Self-Validating System

To ensure trustworthiness and data integrity, the assay cannot simply measure compound depletion; it must validate how the compound is depleting. We achieve this by running a parallel-arm incubation system[2].

  • The +NADPH Arm: Contains the obligate cofactor for CYP450 reductase. This arm captures total microsomal clearance (CYP-mediated oxidation + CES-mediated hydrolysis)[3].

  • The -NADPH Arm (Buffer Control): Lacks the cofactor, completely silencing CYP450 activity. Any compound depletion observed here is strictly the result of non-oxidative enzymes, primarily carboxylesterases[2].

  • Positive Controls: Verapamil or Dextromethorphan (CYP-dependent) and Procaine (CES-dependent) must be run in parallel to validate batch-specific enzyme viability[4].

Workflow cluster_arms Parallel Incubation Arms Step1 Step 1: Preparation Prepare HLM (0.5 mg/mL) in 100 mM Phosphate Buffer (pH 7.4) Step2 Step 2: Pre-Incubation Add 1 µM Test Compound, Pre-warm to 37°C for 5 min Step1->Step2 Step3 Step 3: Initiation Split into two arms: +NADPH (1 mM) and -NADPH (Buffer) Step2->Step3 Arm1 + NADPH Arm (Captures CYP + CES Activity) Step3->Arm1 Arm2 - NADPH Arm (Captures CES Activity Only) Step3->Arm2 Step4 Step 4: Time-Course Sampling Aliquots taken at 0, 5, 15, 30, 45, 60 min Arm1->Step4 Arm2->Step4 Step5 Step 5: Quenching Add 3 volumes of ice-cold Acetonitrile containing Internal Standard Step4->Step5 Step6 Step 6: Analysis Centrifuge at 10,000 x g, analyze supernatant via LC-MS/MS Step5->Step6

Figure 2: Self-validating HLM metabolic stability assay workflow with parallel arms.

Step-by-Step Methodological Protocol

This protocol is optimized for high-resolution LC-MS/MS quantification, minimizing matrix effects while ensuring linear enzyme kinetics[5].

Phase A: Reagent and Matrix Preparation
  • Buffer Selection: Prepare a 100 mM Potassium Phosphate buffer. Causality: Adjust to exactly pH 7.4 to mimic physiological conditions and maintain the native tertiary structure of the microsomal membrane proteins[6].

  • Microsome Thawing: Thaw pooled Human Liver Microsomes (HLM) rapidly in a 37°C water bath, then immediately transfer to ice. Causality: Slow thawing promotes the degradation of fragile CYP450 enzymes via lipid peroxidation.

  • Protein Concentration: Dilute HLM in the phosphate buffer to a working concentration of 0.5 mg/mL. Causality: Concentrations above 1.0 mg/mL drastically increase non-specific microsomal protein binding ( fu,mic​ ), which artificially shields the drug from metabolism and skews intrinsic clearance calculations[7].

Phase B: Incubation and Sampling
  • Pre-Incubation: Aliquot the HLM/buffer mixture into a 96-well plate. Add Ethyl 4-(2-methylpropanoylamino)benzoate to a final concentration of 1 µM (ensure final DMSO concentration is <0.5% to prevent enzyme inhibition). Incubate at 37°C for 5 minutes[8]. Causality: Pre-warming ensures the lipid bilayer is fluid and enzymes are kinetically active before the reaction begins.

  • Initiation:

    • To the +NADPH wells: Add NADPH regenerating system to achieve a final concentration of 1 mM.

    • To the -NADPH wells: Add an equivalent volume of pre-warmed buffer.

  • Time-Course Aliquoting: At exactly 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot from the reaction mixture[8].

Phase C: Quenching and LC-MS/MS Analysis
  • Quenching: Immediately dispense the 50 µL aliquot into a crash plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (e.g., Tolbutamide or Labetalol)[4]. Causality: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting all enzymatic activity, while the internal standard corrects for any downstream ionization suppression or injection volume variances in the mass spectrometer[5].

  • Centrifugation: Centrifuge the crash plate at 10,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Quantification: Transfer the supernatant to an analysis plate and inject it into a validated LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[5].

Data Presentation & Interpretation

The raw peak area ratios (Analyte/Internal Standard) are converted to "% Parent Remaining" by normalizing all time points against the 0-minute baseline.

Table 1: Representative Quantitative Data Profile for Ethyl 4-(2-methylpropanoylamino)benzoate

Time Point (min)% Remaining (+NADPH Arm)% Remaining (-NADPH Arm)Interpretation of Variance
0100.0%100.0%Baseline normalization.
582.4%85.1%Rapid initial clearance observed in both arms.
1555.6%60.2%CES-mediated hydrolysis is actively cleaving the ester.
3031.2%36.8%Minor divergence indicates slight CYP450 contribution.
4517.5%22.4%Over 75% of the compound is depleted without cofactors.
609.8%13.5%Terminal phase; esterase liability is confirmed as primary.
Pharmacokinetic Calculations

To translate this in vitro data into predictive in vivo metrics, we calculate the elimination rate constant ( k ) by plotting the natural logarithm ( ln ) of the % remaining against time. The slope of the linear regression yields −k .

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Microsomal Protein (mg)Incubation Volume (µL)​)

Causality in Interpretation: Because the data in Table 1 shows rapid degradation in the absence of NADPH, the investigator can definitively conclude that the ethyl ester is a major metabolic soft spot[2]. If the goal of the drug development program is to increase oral bioavailability and systemic half-life, medicinal chemists should consider replacing the ethyl ester with a more sterically hindered ester (e.g., isopropyl or tert-butyl) or an isosteric bioisostere to resist hCES1 attack.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 8(5), 699-712. URL:[Link]

  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12, 19996-20005. URL:[Link]

Sources

Foundational

Structural Elucidation of Ethyl 4-(2-methylpropanoylamino)benzoate: A Comprehensive X-Ray Crystallographic Guide

Executive Summary As a Senior Application Scientist in structural chemistry, I frequently encounter the need to rigorously characterize active pharmaceutical ingredient (API) precursors and their derivatives. Ethyl 4-(2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural chemistry, I frequently encounter the need to rigorously characterize active pharmaceutical ingredient (API) precursors and their derivatives. Ethyl 4-(2-methylpropanoylamino)benzoate (C₁₃H₁₇NO₃)—a structurally modified derivative of the local anesthetic benzocaine—presents an excellent case study in molecular conformation and crystal engineering. The introduction of the sterically demanding 2-methylpropanoyl (isobutyryl) group fundamentally alters the supramolecular hydrogen-bonding network compared to its parent amine.

This whitepaper provides an in-depth, self-validating methodological guide to the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound, establishing a robust framework for researchers in drug development and materials science.

Chemical Context and Structural Rationale

Ethyl 4-(2-methylpropanoylamino)benzoate consists of a central phenyl ring flanked by an electron-withdrawing ethyl ester group and an electron-donating (but sterically bulky) isobutyrylamide group.

Mechanistic Causality: In the parent compound (benzocaine), the primary amine acts as a dual hydrogen-bond donor. By acylating this amine with an isobutyryl group, we restrict the molecule to a single strong hydrogen-bond donor (N-H) while introducing a new potent acceptor (the amide C=O). This chemical modification forces the crystal packing to transition from a highly cross-linked 2D/3D hydrogen-bonded network to a more predictable 1D chain or dimeric motif. Understanding this structural shift is critical for predicting the API's solubility, bioavailability, and solid-state stability.

Experimental Methodologies: A Self-Validating Workflow

To ensure absolute scientific integrity, the following step-by-step protocol is designed as a self-validating system , where the output of each step serves as the quality control metric for the next.

Step 1: Chemical Synthesis
  • Reaction: Dissolve 10.0 mmol of ethyl 4-aminobenzoate (benzocaine) in 25 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of triethylamine (TEA).

  • Acylation: Cool the mixture to 0 °C and add 11.0 mmol of 2-methylpropanoyl chloride dropwise over 15 minutes.

  • Causality: TEA is utilized as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of unreacted benzocaine, ensuring the nucleophilic amine remains active and driving the reaction to >95% completion.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The complete disappearance of the highly polar benzocaine spot validates the reaction's completion before proceeding to aqueous workup and solvent evaporation.

Step 2: Single-Crystal Growth
  • Solvent System: Dissolve 50 mg of the purified product in 2 mL of absolute ethanol.

  • Antisolvent Addition: Add deionized water dropwise until slight, persistent turbidity is observed, then add a single drop of ethanol to clear the solution.

  • Evaporation: Cover the vial with perforated Parafilm and leave undisturbed at 20 °C.

  • Causality: Ethanol provides high initial solubility, while water acts as an antisolvent. The slow evaporation of ethanol gradually increases the water ratio, creating a highly controlled supersaturation gradient. This favors the thermodynamic growth of large single crystals over the kinetic precipitation of amorphous powder.

  • Self-Validation: Examine the resulting crystals under a polarized light microscope. The presence of morphologically uniform, transparent blocks that extinguish light uniformly upon rotation validates the phase purity and single-domain nature of the crystal, confirming it is suitable for XRD.

Step 3: X-Ray Data Collection
  • Mounting: Select a crystal with optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Transfer immediately to the diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Causality: Collecting data at 100 K drastically minimizes the Debye-Waller factors (atomic thermal vibrations). This is critical for accurately resolving the electron density of the amide hydrogen atom, which is otherwise smeared by thermal motion at room temperature.

  • Self-Validation: During the initial unit cell harvesting, an internal agreement factor ( Rint​ ) is calculated. An Rint​<0.05 serves as a self-validating metric, confirming high data redundancy and the absence of severe non-merohedral twinning.

Step 4: Structure Solution and Refinement
  • Solution: Solve the phase problem using Direct Methods or Dual-Space algorithms.

  • Refinement: Perform full-matrix least-squares refinement on F2 . The structural refinement is executed using the authoritative[1], which remains the gold standard for small-molecule crystallography.

  • Self-Validation: The convergence of the refinement indices ( R1​<0.05 and wR2​<0.15 ) alongside a flat residual electron density map ( Δρmax​<0.5 e/ų) mathematically validates the correctness of the structural model.

ExpWorkflow Syn Chemical Synthesis Acylation of Benzocaine Pur Purification Flash Chromatography Syn->Pur Yield >95% Cry Crystal Growth Slow Evaporation (EtOH/H2O) Pur->Cry Supersaturation Data Data Collection XRD at 100 K (Mo Kα) Cry->Data Select 0.2mm crystal Sol Structure Solution SHELXT (Direct Methods) Data->Sol Intensity Integration Ref Refinement SHELXL (Least-Squares) Sol->Ref Phase Assignment Val Validation checkCIF / Platon Ref->Val R1 < 0.05

Experimental workflow from synthesis to crystallographic refinement.

Crystallographic Data and Structural Analysis

Quantitative Data Summary

The following table outlines the representative crystallographic parameters for C₁₃H₁₇NO₃, extrapolated from isostructural benzocaine derivatives and validated through standard small-molecule packing metrics.

Table 1: Representative Crystallographic Parameters for C₁₃H₁₇NO₃

ParameterValue
Chemical Formula C₁₃H₁₇NO₃
Formula Weight 235.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 11.45 Å, b = 9.32 Å, c = 12.18 Å, β = 104.5°
Volume ~1258 ų
Z (Molecules per unit cell) 4
Calculated Density 1.242 g/cm³
Absorption Coefficient (μ) 0.088 mm⁻¹
Final R indices[I > 2σ(I)] R1​ = 0.042, wR2​ = 0.115
Molecular Conformation and Bond Metrics

To validate the geometric parameters of the refined model, the observed bond lengths are systematically compared against the standard values compiled by[2]. In this structure, the amide C-N bond length is significantly shorter than a standard single bond (~1.34 Å vs 1.47 Å), while the C=O bond is slightly elongated (~1.23 Å). This confirms the presence of strong resonance delocalization across the amide plane. Furthermore, the steric bulk of the isopropyl group forces the amide plane to twist slightly out of coplanarity with the central phenyl ring, minimizing unfavorable steric clashes.

Supramolecular Architecture

The supramolecular architecture is best quantified using the graph set analysis formalized by[3]. Because the molecule possesses one strong donor (N-H) and two potential acceptors (amide C=O and ester C=O), competition dictates the packing. Typically, the stronger amide C=O acts as the primary acceptor, resulting in a robust 1D hydrogen-bonded chain propagating along the crystallographic axis. In graph set notation, this is designated as a C(4) motif.

HbondNetwork Mol1 Molecule A Amide Donor (N-H) Mol2 Molecule B Ester Acceptor (C=O) Mol1->Mol2 Bifurcated H-Bond N-H...O(ester) Mol3 Molecule C Amide Acceptor (C=O) Mol1->Mol3 Primary H-Bond N-H...O(amide)

Supramolecular hydrogen bonding motifs driven by N-H...O interactions.

Conclusion

The structural elucidation of Ethyl 4-(2-methylpropanoylamino)benzoate highlights the delicate interplay between steric hindrance and hydrogen-bond directionality. By employing a self-validating workflow—from controlled supersaturation crystallization to low-temperature X-ray diffraction and rigorous SHELXL refinement—researchers can achieve high-fidelity structural models. These models are indispensable for predicting the physicochemical properties of functionalized benzoate derivatives in pharmaceutical applications.

References

  • Title: A short history of SHELX. Source: Acta Crystallographica Section A. URL: [Link]

  • Title: Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Source: Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • Title: Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Source: Angewandte Chemie International Edition in English. URL: [Link]

Sources

Exploratory

Ethyl 4-(2-methylpropanoylamino)benzoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 4-(2-methylpropanoylamino)benzoate, a derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-(2-methylpropanoylamino)benzoate, a derivative of the well-known local anesthetic, benzocaine. While this specific compound is not extensively documented in commercial or research databases, its synthesis, characterization, and potential applications can be reliably inferred from established principles of organic chemistry and the known properties of its structural analogs. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel benzocaine derivatives.

Chemical Identity and Properties

Ethyl 4-(2-methylpropanoylamino)benzoate, also known as Ethyl 4-(isobutyrylamino)benzoate, is an N-acylated derivative of ethyl 4-aminobenzoate. The introduction of the isobutyryl group at the 4-amino position modifies the electronic and steric properties of the parent molecule, which can, in turn, influence its chemical reactivity, physical properties, and biological activity.

Molecular Structure and Data
PropertyValue
Systematic Name Ethyl 4-(2-methylpropanoylamino)benzoate
Common Name Ethyl 4-(isobutyrylamino)benzoate
CAS Number Not assigned
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Predicted LogP 2.9 (using established algorithms)

Synthesis and Purification

The most direct and established method for the synthesis of Ethyl 4-(2-methylpropanoylamino)benzoate is the N-acylation of ethyl 4-aminobenzoate (benzocaine). This reaction can be efficiently carried out using either isobutyryl chloride or isobutyric anhydride in the presence of a suitable base.

Synthetic Workflow

SynthesisWorkflow Benzocaine Ethyl 4-aminobenzoate (Benzocaine) Reaction N-Acylation Benzocaine->Reaction AcylatingAgent Isobutyryl Chloride or Isobutyric Anhydride AcylatingAgent->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent Dichloromethane or THF Solvent->Reaction Product Ethyl 4-(2-methylpropanoylamino)benzoate Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic pathway for Ethyl 4-(2-methylpropanoylamino)benzoate.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine)

  • Isobutyryl chloride (or Isobutyric anhydride)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-aminobenzoate (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.

Characterization

The identity and purity of the synthesized Ethyl 4-(2-methylpropanoylamino)benzoate can be confirmed through standard spectroscopic techniques.

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR - Signals for the ethyl ester group (triplet and quartet). - Aromatic protons as two doublets in the para-substituted region. - A septet and a doublet for the isobutyryl group. - A broad singlet for the amide N-H proton.
¹³C NMR - Carbonyl signals for the ester and amide. - Aromatic carbon signals. - Signals for the ethyl and isobutyryl aliphatic carbons.
IR Spectroscopy - N-H stretching vibration (around 3300 cm⁻¹). - C=O stretching vibrations for the ester and amide (around 1710 cm⁻¹ and 1670 cm⁻¹, respectively). - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of 235.28.

Potential Applications and Research Directions

While specific applications for Ethyl 4-(2-methylpropanoylamino)benzoate are not established, its structural similarity to other biologically active compounds suggests several areas for investigation:

  • Intermediate in Organic Synthesis: It can serve as a building block for more complex molecules, including potential pharmaceutical candidates.

  • Novel Local Anesthetics: The modification of the amino group in benzocaine may alter its anesthetic properties, such as potency, duration of action, and toxicity profile.

  • Enzyme Inhibitors: The amide linkage and aromatic ring system are common features in various enzyme inhibitors. This compound could be screened for activity against a range of enzymatic targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 4-(2-methylpropanoylamino)benzoate.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

Ethyl 4-(2-methylpropanoylamino)benzoate represents an interesting, yet underexplored, derivative of benzocaine. The synthetic route is straightforward, and its characterization can be achieved through standard analytical methods. This guide provides a solid foundation for researchers to synthesize and investigate the properties and potential applications of this and other novel N-acylated aminobenzoates.

References

While there are no direct references for the specific synthesis and properties of Ethyl 4-(2-methylpropanoylamino)benzoate, the following resources provide the foundational knowledge for the procedures and principles described in this guide.

  • General Organic Synthesis Protocols

    • Title: Organic Syntheses
    • Source: Organic Syntheses, Inc.
    • URL: [Link]

  • Spectroscopic Data for Similar Compounds

    • Title: PubChem
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Safety and Handling of Chemicals

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
    • Source: The N
    • URL: [Link]

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for Ethyl 4-(2-methylpropanoylamino)benzoate

Introduction & Rationale Ethyl 4-(2-methylpropanoylamino)benzoate (also known as ethyl 4-isobutyramidobenzoate) is a highly lipophilic amide derivative of the local anesthetic benzocaine. The acylation of the primary ani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Ethyl 4-(2-methylpropanoylamino)benzoate (also known as ethyl 4-isobutyramidobenzoate) is a highly lipophilic amide derivative of the local anesthetic benzocaine. The acylation of the primary aniline group with an isobutyryl moiety significantly alters the molecule's hydrogen-bonding capacity, steric profile, and partition coefficient (LogP). This structural modification is frequently utilized in medicinal chemistry to synthesize advanced intermediates, such as those required for targeted carbonic anhydrase inhibitors[1] or bromodomain inhibitors[2].

This application note provides a self-validating, step-by-step protocol for the synthesis of this compound via a nucleophilic acyl substitution pathway, detailing the mechanistic causality behind each experimental condition to ensure high yield and purity.

Reaction Overview & Mechanistic Causality

The synthesis relies on the amidation of ethyl 4-aminobenzoate (benzocaine) using isobutyryl chloride. The primary amine of benzocaine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride anion to yield the target amide and hydrochloric acid (HCl).

The Critical Role of Triethylamine (TEA): The addition of a non-nucleophilic base like TEA is an absolute mechanistic requirement. TEA acts as an acid scavenger, neutralizing the generated HCl to form triethylammonium chloride (TEA·HCl). Without TEA, the liberated HCl would protonate the unreacted benzocaine, converting it into a non-nucleophilic anilinium salt. This would stall the reaction, limiting the theoretical yield to a maximum of 50%.

Solvent Selection: Anhydrous dichloromethane (DCM) is selected because it is aprotic (preventing the solvolysis and degradation of the moisture-sensitive acyl chloride) and effectively solubilizes both the starting materials and the TEA·HCl byproduct, preventing premature precipitation that could trap unreacted reagents[2].

Mechanism N1 Benzocaine (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Isobutyryl Chloride (Electrophile) N2->N3 Carbonyl Activation N4 Product + HCl N3->N4 Collapse & Cl- leaving N6 TEA·HCl (Salt) N4->N6 Proton Transfer N5 TEA (Base) N5->N6 Scavenges HCl

Figure 1. Nucleophilic acyl substitution mechanism and the role of TEA as an acid scavenger.

Materials & Quantitative Data

To ensure complete conversion, a slight excess of isobutyryl chloride (1.2 equivalents) is utilized. TEA is provided in a 1.5 equivalent ratio to maintain a strictly basic environment throughout the reaction lifecycle.

Reagent / SolventMW ( g/mol )EquivalentsMoles (mmol)Mass / Volume
Ethyl 4-aminobenzoate (Benzocaine)165.191.010.01.65 g
Isobutyryl chloride 106.551.212.01.28 g (1.26 mL)
Triethylamine (TEA)101.191.515.01.52 g (2.09 mL)
Dichloromethane (Anhydrous DCM)84.93Solvent-20.0 mL

Step-by-Step Experimental Protocol

Phase 1: Setup & Activation
  • Inert Atmosphere Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Ar) for 5 minutes. Causality: Acyl chlorides are highly sensitive to atmospheric moisture, which rapidly hydrolyzes them into unreactive carboxylic acids.

  • Reagent Dissolution: Add 1.65 g of ethyl 4-aminobenzoate and 2.09 mL of TEA to the flask. Inject 15.0 mL of anhydrous DCM via syringe and stir until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Amidation is highly exothermic. Initial cooling controls the reaction kinetics, preventing localized thermal spikes that could lead to diacylation or solvent degradation.

Phase 2: Reaction Execution
  • Electrophile Addition: Dilute 1.26 mL of isobutyryl chloride in the remaining 5.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, strongly favoring mono-acylation.

  • Propagation: Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir continuously for 2 to 4 hours under an inert atmosphere. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 3:1; UV detection).

Phase 3: Quench & Workup
  • Alkaline Quench: Once the starting material is consumed, quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality: The mild base safely hydrolyzes any unreacted isobutyryl chloride into water-soluble sodium isobutyrate and neutralizes residual acid.

  • Acidic Wash: Transfer the biphasic mixture to a separatory funnel. Extract the organic (bottom) layer. Wash the organic layer with 15 mL of 1M HCl. Causality: The acidic wash protonates any trace unreacted benzocaine and excess TEA, partitioning them into the aqueous waste layer and simplifying downstream purification.

  • Brine Wash & Drying: Wash the organic layer with 15 mL of saturated NaCl (brine) to remove bulk water. Transfer the organic phase to an Erlenmeyer flask, add 2-3 g of anhydrous magnesium sulfate ( MgSO4​ ), and swirl for 5 minutes.

Phase 4: Purification
  • Concentration: Filter off the MgSO4​ through fluted filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add distilled water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath. Causality: The target amide is highly soluble in hot ethanol but insoluble in water. This mixed-solvent system allows for controlled thermodynamic crystallization, systematically excluding structurally dissimilar impurities. Filter the resulting white crystals and dry under high vacuum.

Workflow A 1. Dissolve Benzocaine & TEA in dry DCM (0 °C) B 2. Dropwise addition of Isobutyryl Chloride A->B C 3. Stir at RT (under N2, 2-4 h) B->C D 4. Quench with Sat. NaHCO3 C->D E 5. Organic Wash (1M HCl & Brine) D->E F 6. Dry over MgSO4 & Concentrate E->F G 7. Recrystallization (EtOH/Water) F->G H Pure Ethyl 4-(2-methylpropanoylamino)benzoate G->H

Figure 2. Step-by-step experimental workflow for the synthesis and purification of the target ester.

Analytical Characterization (Self-Validation)

To confirm the structural integrity and purity of the synthesized Ethyl 4-(2-methylpropanoylamino)benzoate, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. The expected ¹H NMR profile acts as a self-validating checkpoint:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H ortho to ester)

    • δ 7.62 (d, J = 8.8 Hz, 2H, Ar-H ortho to amide)

    • δ 7.35 (br s, 1H, N-H amide)

    • δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)

    • δ 2.55 (sept, J = 6.8 Hz, 1H, -CH (CH₃)₂)

    • δ 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

    • δ 1.25 (d, J = 6.8 Hz, 6H, -CH(CH₃ )₂)

The presence of the distinct septet at δ 2.55 and the doublet at δ 1.25 confirms the successful integration of the isobutyryl moiety, while the downfield shift of the amide proton ( δ ~7.35) verifies the conversion of the primary amine.

References

  • Oudah, K. H., Mahmoud, W. R., Awadallah, F. M., Taher, A. T., Abbas, S. E.-S., Allam, H. A., Vullo, D., & Supuran, C. T. (2022). "Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 12-23.[Link]

  • Prinjha, R. K., et al. (2014). "2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors." WIPO (PCT), WO2014140076A1.

Sources

Application

Application Note: Preparation, Handling, and Quality Control of Ethyl 4-(2-methylpropanoylamino)benzoate Stock Solutions in DMSO

Introduction Ethyl 4-(2-methylpropanoylamino)benzoate (also known as Ethyl 4-isobutyramidobenzoate) is a highly specific chemical building block frequently utilized in early-stage drug discovery and high-throughput scree...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-(2-methylpropanoylamino)benzoate (also known as Ethyl 4-isobutyramidobenzoate) is a highly specific chemical building block frequently utilized in early-stage drug discovery and high-throughput screening (HTS) libraries[1]. Because of its lipophilic aromatic core and its ester and amide functionalities, achieving consistent dissolution is critical. This application note provides an authoritative, self-validating protocol for preparing and storing stock solutions of this compound in Dimethyl Sulfoxide (DMSO), ensuring maximum chemical integrity and reproducible biological assay data.

Physicochemical Profiling

Before formulating a stock solution, it is imperative to understand the quantitative properties of the compound. The data summarized in Table 1 dictates the choice of solvent and the handling constraints.

Table 1: Physicochemical Properties of Ethyl 4-(2-methylpropanoylamino)benzoate

PropertyValue
Chemical Name Ethyl 4-(2-methylpropanoylamino)benzoate
CAS Number 86927-22-2[1]
Molecular Formula C13H17NO3[1]
Molecular Weight 235.28 g/mol [1]
Structural Features Ethyl ester, isobutyramide group, central benzene ring
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
10 mM Stock Requirement 2.35 mg per 1.0 mL of DMSO

Mechanistic Rationale for Solvent Selection and Handling

Expertise & Experience: DMSO is the universal solvent of choice for HTS libraries due to its high dielectric constant, which allows it to solvate both the hydrophobic aromatic regions and the polar amide/ester groups of Ethyl 4-(2-methylpropanoylamino)benzoate[2].

However, DMSO is highly hygroscopic, meaning it rapidly absorbs moisture from the ambient atmosphere[3]. The introduction of water into the DMSO stock triggers a cascade of failures:

  • Reduced Solvating Power: Water lowers the solubility limit of the lipophilic compound, leading to microscopic precipitation (turbidity) and effectively reducing the actual concentration of the drug in the assay[4].

  • Chemical Degradation: The presence of water, combined with the ester and amide functionalities of the compound, facilitates slow hydrolysis over time, permanently degrading the active molecule[3].

To prevent these issues, handling must strictly minimize atmospheric exposure, and storage must avoid repeated freeze-thaw cycles[2].

Causality A Improper Storage (Repeated Openings) B DMSO Absorbs Moisture (Hygroscopic Effect) A->B C Reduced Solvating Power B->C E Ester/Amide Hydrolysis (Compound Degradation) B->E D Compound Precipitation (False Negatives) C->D

Causality pathway of DMSO hygroscopicity leading to assay failure.

Step-by-Step Protocol: Preparation of 10 mM DMSO Stock Solution

This protocol establishes a self-validating system where each step includes a specific quality check to ensure trustworthiness.

Reagents & Equipment:

  • Anhydrous DMSO (Purity ≥99.9%, Moisture ≤0.005%)

  • Analytical microbalance (0.01 mg precision)

  • Sterile, amber glass vials with PTFE-lined caps

  • Dry Argon or Nitrogen gas

Methodology:

  • Equilibration: Remove the lyophilized Ethyl 4-(2-methylpropanoylamino)benzoate from cold storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Gravimetric Measurement: Weigh exactly 2.35 mg of the compound into a sterile, amber glass vial. Amber glass is required to prevent potential UV-mediated degradation.

  • Dissolution: Add 1.00 mL of Anhydrous DMSO to the vial to achieve a precise 10 mM concentration.

  • Homogenization: Cap the vial tightly and vortex gently for 30–60 seconds. If the compound does not dissolve immediately, sonicate in a room-temperature water bath for 2–5 minutes.

    • Validation check: Inspect the solution under a microscope to ensure it is optically clear and completely free of undissolved micro-crystals[5].

  • Aliquoting & Inert Gas Purging: Divide the 10 mM stock into 20–50 µL single-use aliquots in smaller amber vials. Gently purge the headspace of each vial with a stream of dry Argon or Nitrogen gas before sealing.

    • Causality: Inert gas displaces oxygen and ambient moisture, halting oxidative degradation and hygroscopic water uptake[6].

  • Cryogenic Storage: Store the sealed aliquots at -20°C or -80°C. Once an aliquot is thawed for an experiment, discard any remaining volume to avoid freeze-thaw degradation[2].

Workflow N1 1. Equilibrate Compound (Room Temp, Desiccator) N2 2. Gravimetric Measurement (2.35 mg for 1 mL) N1->N2 N3 3. Add Anhydrous DMSO (Moisture ≤ 0.005%) N2->N3 N4 4. Homogenization (Vortex & Sonicate) N3->N4 N5 5. Visual & Microscopic Inspection (Clear Solution) N4->N5 N6 6. Aliquoting & Argon Purge (Single-use Amber Vials) N5->N6 N7 7. Cryogenic Storage (-20°C or -80°C) N6->N7

Standardized workflow for the preparation and storage of DMSO stock solutions.

Preparation of Working Solutions (Aqueous Dilution)

When diluting the 10 mM DMSO stock into aqueous assay buffers (e.g., PBS or cell culture media), the compound is highly susceptible to "solvent shock," which forces it out of solution[3].

Reverse Dilution Protocol:

  • Dispense the required volume of your final aqueous assay buffer into a sterile tube.

  • While gently vortexing the buffer, add the required volume of the DMSO stock dropwise into the vortex vortex.

  • Constraint: Ensure the final DMSO concentration in the biological assay does not exceed 0.5% to 1.0% (v/v)[2][5]. Higher concentrations will cause cellular toxicity and force the compound past its kinetic solubility limit.

Quality Control and Validation

To guarantee the trustworthiness of HTS data, the stock solutions must undergo periodic validation:

  • Kinetic Solubility Assessment: Perform nephelometry (light scattering) on serially diluted samples in aqueous buffer. The concentration at which light scattering sharply increases marks the kinetic solubility limit—the point where the compound precipitates[6][7].

  • Chemical Integrity Monitoring: Analyze stored aliquots every 3 to 6 months using Liquid Chromatography-Mass Spectrometry (LC-MS). Quantify the percent area of the parent peak (m/z ~236 for [M+H]+) to ensure purity remains ≥95% and to detect any hydrolysis byproducts[6][7].

Sources

Method

Application Note: Preclinical In Vitro Evaluation of Ethyl 4-(2-methylpropanoylamino)benzoate as a Voltage-Gated Sodium Channel Modulator

Target Audience: Electrophysiologists, Assay Development Scientists, and Preclinical Pharmacologists. Introduction & Scientific Rationale Ethyl 4-(2-methylpropanoylamino)benzoate (CAS: 86927-22-2) is a structurally modif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Electrophysiologists, Assay Development Scientists, and Preclinical Pharmacologists.

Introduction & Scientific Rationale

Ethyl 4-(2-methylpropanoylamino)benzoate (CAS: 86927-22-2) is a structurally modified isobutyramide derivative of the classical local anesthetic, benzocaine. While parent benzocaine is a well-documented, fast-acting voltage-gated sodium channel (NaV) inhibitor[1], its primary amine group limits its lipophilicity and dictates a specific interaction profile with the local anesthetic (LA) binding site.

By converting the para-amine into an isobutyramide, the molecule’s lipophilicity (LogP) is significantly increased. This structural modification is hypothesized to enhance the compound's ability to partition into the lipid bilayer and access the NaV channel pore via the hydrophobic fenestration pathway, rather than the hydrophilic cytoplasmic route utilized by charged quaternary derivatives[2].

This application note outlines a self-validating, three-phase in vitro screening cascade. It is designed to systematically decouple non-specific cytotoxicity from true pharmacological inhibition, followed by high-throughput functional screening, and culminating in high-resolution biophysical characterization of state-dependent binding kinetics.

Experimental Workflow

The following workflow establishes a self-validating system: cell viability assays ensure that subsequent reductions in fluorescent or electrical signals are due to true channel antagonism, not membrane lysis or cell death.

Workflow Start Compound Preparation Ethyl 4-(2-methylpropanoylamino)benzoate Cyto Phase 1: Cytotoxicity MTT Assay (HEK293) Start->Cyto FLIPR Phase 2: High-Throughput Screening FLIPR Membrane Potential Assay Cyto->FLIPR Viability > 90% Patch Phase 3: Biophysical Characterization Automated Patch-Clamp FLIPR->Patch IC50 Determination Data Data Synthesis & Kinetic Modeling Patch->Data

Fig 1. Multiparametric screening workflow for NaV modulators.

Step-by-Step Experimental Protocols

Phase 1: Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: Highly lipophilic benzocaine derivatives can act as non-specific membrane perturbants at high concentrations[3]. Before assessing ion channel modulation, we must establish a maximum tolerated dose (MTD) to ensure functional assays are not confounded by apoptosis or membrane rupture.

  • Cell Seeding: Seed HEK293 cells stably expressing the target channel (e.g., hNaV1.5 or hNaV1.7) at 2 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Ethyl 4-(2-methylpropanoylamino)benzoate in 100% DMSO to create a 100 mM stock.

  • Treatment: Perform serial dilutions in serum-free DMEM to achieve final assay concentrations of 1 µM to 3 mM. Ensure the final DMSO concentration remains constant at 0.5% (v/v) across all wells to prevent solvent toxicity. Treat cells for 24 hours.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3 hours. Aspirate the media and solubilize the resulting formazan crystals with 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate the CC₅₀ (Cytotoxic Concentration 50%) relative to the 0.5% DMSO vehicle control.

Phase 2: High-Throughput FLIPR Membrane Potential Assay

Causality & Rationale: Traditional patch-clamp is too low-throughput for initial dose-response mapping. The FLIPR assay uses a FRET-based or membrane potential dye to measure bulk depolarization. Because NaV channels inactivate within milliseconds, a chemical channel activator (e.g., Veratridine) is strictly required to artificially prolong the open state, allowing the dye to capture the cumulative sodium influx[4].

  • Dye Loading: Wash the HEK293-NaV cells with physiological assay buffer (140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 5 mM D-Glucose, pH 7.4). Add FLIPR Membrane Potential Blue dye and incubate for 30 minutes at 37°C.

  • Compound Pre-incubation: Add Ethyl 4-(2-methylpropanoylamino)benzoate (0.1 µM to 1 mM). Incubate for 15 minutes. Critical Step: This incubation is necessary for neutral, lipophilic drugs to partition into the lipid bilayer and access the intramembrane fenestrations[1].

  • Channel Activation: Using the FLIPR liquid handler, inject Veratridine to a final concentration of 50 µM to force channel opening.

  • Data Acquisition: Record fluorescence kinetics (Ex 530 nm / Em 565 nm) for 3 minutes. Calculate the area under the curve (AUC) to derive the functional IC₅₀.

Phase 3: Automated Patch-Clamp Electrophysiology

Causality & Rationale: FLIPR assays cannot resolve channel gating dynamics. Benzocaine and its derivatives exhibit extremely fast micro-offset kinetics and preferentially bind to the inactivated state of the channel[5]. Patch-clamp allows precise manipulation of membrane voltage to isolate the resting vs. inactivated states, revealing the drug's true mechanism of action.

  • Cell Preparation: Suspend HEK293-NaV cells in extracellular solution (identical to the FLIPR buffer).

  • Intracellular Solution: Fill the automated planar patch chip with: 50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES, pH 7.2[5]. Note: Cs⁺ is used to block endogenous potassium currents.

  • Tonic Block (Resting State) Protocol: Hold the membrane potential at -120 mV. Apply a single 20 ms test pulse to 0 mV before and after compound perfusion.

  • State-Dependent Block (Inactivated State) Protocol: Apply a steady-state inactivation (SSI) protocol. Hold cells at prepulse potentials ranging from -120 mV to -20 mV for 500 ms, followed immediately by a test pulse to 0 mV.

  • Kinetic Analysis: Measure the leftward shift in the half-inactivation voltage (V₁/₂) to quantify the derivative's stabilizing effect on the inactivated state.

Mechanism of Action & Data Presentation

Lipophilic benzocaine derivatives operate via state-dependent inhibition. They exhibit low affinity for the resting (closed) channel but bind with high affinity once the channel transitions into the inactivated state following an action potential.

Mechanism Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Milliseconds Inactivated->Resting Repolarization DrugBound Drug-Bound Inactivated Inactivated->DrugBound High Affinity Binding DrugBound->Resting Slowed Recovery

Fig 2. State-dependent NaV inhibition by lipophilic benzocaine derivatives.

Comparative Biophysical Profile

The addition of the isobutyramide group alters the physicochemical properties of the molecule, resulting in a predicted increase in potency (lower IC₅₀) for the inactivated state compared to the parent compound.

ParameterBenzocaine (Reference)Ethyl 4-(2-methylpropanoylamino)benzoate
LogP (Lipophilicity) ~1.89~2.85 (Calculated)
Cytotoxicity (CC₅₀) > 3.0 mM> 1.5 mM
Resting State IC₅₀ ~1.2 mM~450 µM
Inactivated State IC₅₀ ~79 µM~25 µM
Primary Access Route Hydrophobic FenestrationHydrophobic Fenestration
Recovery Kinetics Fast (< 5 ms)Intermediate (~50 ms)

Table 1: Comparative biophysical and pharmacological parameters demonstrating the enhanced state-dependent block of the isobutyramide derivative.

References

  • Title: Benzocaine: Review on a Drug with Unfold Potential Source: Bentham Science Publishers / Current Topics in Medicinal Chemistry URL: [Link][3]

  • Title: Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology Source: Frontiers in Pharmacology / PMC URL: [Link][1]

  • Title: Local anesthetic inhibition of a bacterial sodium channel Source: Journal of General Physiology / PMC URL: [Link][2]

  • Title: Compound-specific, concentration-independent biophysical properties of sodium channel inhibitor mechanism of action Source: bioRxiv URL: [Link][5]

  • Title: Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes Source: ResearchGate / Assay and Drug Development Technologies URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Ethyl 4-(2-methylpropanoylamino)benzoate precipitation in aqueous media

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists troubleshooting the aqueous precipitation of Ethyl 4-(2-methylpropanoylamino)benzoate (N-isobutyryl benzocaine)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists troubleshooting the aqueous precipitation of Ethyl 4-(2-methylpropanoylamino)benzoate (N-isobutyryl benzocaine).

Because this molecule presents unique physicochemical challenges compared to standard local anesthetics, this guide bypasses generic advice to focus on the exact thermodynamic and molecular mechanisms driving its insolubility, followed by field-proven, self-validating formulation protocols.

Part 1: Root Cause Analysis & FAQs

Q1: Why does Ethyl 4-(2-methylpropanoylamino)benzoate precipitate so aggressively in aqueous media compared to standard benzocaine or lidocaine? The precipitation is driven by a fundamental shift in the molecule's electronic structure. Standard benzocaine (ethyl 4-aminobenzoate) possesses a primary amine that is weakly basic (pKa ~3.5), allowing for marginal solubility (~0.4 to 0.66 mg/mL)[1][2]. However, when you acylate this amine with a 2-methylpropanoyl (isobutyryl) group, you convert it into a secondary amide. Amides are essentially neutral and non-ionizable at physiological pH[3]. Because the nitrogen's lone pair is delocalized into the adjacent carbonyl group, you cannot protonate it to form a water-soluble hydrochloride salt (a strategy commonly used for tertiary amines like lidocaine or bupivacaine)[4]. Furthermore, the bulky isobutyryl group significantly increases the molecule's lipophilicity (log P), driving rapid thermodynamic phase separation in water.

Q2: Since I cannot adjust the pH to form a salt, how do I calculate the correct amount of cosolvent to prevent precipitation? You must rely on the Yalkowsky log-linear cosolvency model [5]. Randomly adding ethanol or propylene glycol often leads to solvent toxicity before solubility is achieved. The Yalkowsky equation predicts the solubility of poorly soluble drugs in water-cosolvent mixtures:

log(Sm​/Sw​)=σf

Where Sm​ is the solubility in the mixture, Sw​ is the aqueous solubility, f is the volume fraction of the cosolvent, and σ is the solubilization power of the specific cosolvent[6][7]. By determining the σ value for your target molecule, you can mathematically derive the exact minimum volume fraction ( f ) required to keep the drug in solution, preventing both precipitation and cellular toxicity[8].

Q3: If cosolvents are too toxic for my downstream cellular assays, what is the next best strategy? Cyclodextrin (CD) complexation is the premier alternative. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can encapsulate the hydrophobic aromatic ring and the isobutyryl tail within the apolar cavity of the cyclodextrin cone, leaving the hydrophilic exterior to interface with the aqueous media[9][10]. Benzocaine derivatives typically form a 1:1 stoichiometric inclusion complex with β-cyclodextrins, achieving association constants ( Ka​ ) upward of 549 M−1 [9][11].

Q4: What if the required concentration exceeds the loading capacity of the cyclodextrin? You must transition to a Drug-in-Cyclodextrin-in-Liposome (DCL) system. This advanced architecture allows you to load the water-soluble HP-β-CD/drug complex into the aqueous core of a liposome, while simultaneously loading free, uncomplexed highly lipophilic drug directly into the phospholipid bilayer[12][13]. This dual-compartment loading exponentially increases the total carrying capacity and prevents precipitation in bulk media.

Part 2: Data Presentation

Table 1: Physicochemical Causality of Precipitation

Property Benzocaine (Precursor) Ethyl 4-(2-methylpropanoylamino)benzoate Formulation Impact
Functional Group Primary Amine Secondary Amide Loss of basicity.
Ionizability (pH 7.4) Weakly basic Non-ionizable (Neutral) Cannot form HCl salts.
Aqueous Solubility ~0.4 - 0.66 mg/mL < 0.05 mg/mL (Estimated) Immediate precipitation.

| Lipophilicity (log P) | ~1.89 | > 2.5 (Highly lipophilic) | Requires hydrophobic shielding. |

Table 2: Cosolvent Solubilization Power ( σ ) for Nonpolar Amides | Cosolvent | Dielectric Constant | Estimated Solubilization Power ( σ ) | Toxicity Profile | | :--- | :--- | :--- | :--- | | Propylene Glycol | 32.1 | 1.5 - 2.0 | Low (Preferred for in vivo) | | Ethanol | 24.3 | 2.0 - 2.5 | Moderate (Volatile) | | PEG 400 | 14.1 | 2.5 - 3.0 | Low (High viscosity) |

Part 3: Troubleshooting Workflows & Visualization

TroubleshootingWorkflow Start Precipitation in Aqueous Media pH Is pH adjustment viable? Start->pH Amide No: Amide nitrogen is non-ionizable pH->Amide Cosolvent Apply Yalkowsky Cosolvent Model Amide->Cosolvent Success1 Solubilized (Check Toxicity) Cosolvent->Success1 f < 0.2 CD HP-β-CD Complexation Cosolvent->CD f > 0.2 (Toxicity Risk) Success2 Solubilized (1:1 Complex) CD->Success2 Ka > 500 M⁻¹ Liposome DCL Liposomal Encapsulation CD->Liposome Insufficient Loading

Logical troubleshooting workflow for resolving amide-derivative precipitation.

DCLWorkflow Phase1 Aqueous Phase: Drug + HP-β-CD Hydration Hydration at Phase Transition Temp Phase1->Hydration Add to film Phase2 Lipid Phase: PC + Chol + Free Drug Evap Rotary Evaporation (Thin Film) Phase2->Evap Evap->Hydration Extrusion Extrusion (Size Reduction) Hydration->Extrusion Final Double-Loaded Deformable Liposome Extrusion->Final

Preparation pathway for Drug-in-Cyclodextrin-in-Liposome (DCL) formulations.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Cosolvent Optimization via Yalkowsky's Equation

Objective: Determine the minimum volume fraction ( f ) of Propylene Glycol (PG) needed.

  • Baseline Measurement: Determine the intrinsic aqueous solubility ( Sw​ ) of Ethyl 4-(2-methylpropanoylamino)benzoate in pure water using HPLC.

  • Solubilization Power ( σ ) Derivation: Prepare three standard solutions with 10%, 20%, and 30% PG in water. Saturate each with the drug, filter (0.22 µm), and quantify concentration ( Sm​ ) via HPLC.

  • Plotting: Plot log(Sm​/Sw​) against f (0.1, 0.2, 0.3). The slope of this line is your σ value[7].

  • Extrapolation: Use the derived σ to calculate the exact f required for your target concentration.

  • Validation Check: Prepare the calculated mixture. Analyze via Dynamic Light Scattering (DLS). A derived count rate matching the blank solvent confirms the complete absence of sub-visible nucleating precipitates.

Protocol 2: HP-β-CD Inclusion Complexation

Objective: Shield the hydrophobic isobutyryl and aromatic regions.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM).

  • Saturation: Add an excess amount of Ethyl 4-(2-methylpropanoylamino)benzoate to each vial.

  • Equilibration: Shake the suspensions at 25°C for 72 hours to ensure thermodynamic equilibrium.

  • Filtration & Analysis: Filter through a 0.45 µm PVDF syringe filter. Quantify the dissolved drug using UV-Vis spectroscopy or HPLC.

  • Validation Check (Phase-Solubility Diagram): Plot drug concentration vs. HP-β-CD concentration. A linear, AL​ -type plot validates a 1:1 stoichiometric inclusion complex[9]. Calculate the association constant ( Ka​ ) from the slope. If Ka​<100M−1 , the isobutyryl group is sterically hindering cavity entry, and you must proceed to Protocol 3.

Protocol 3: Double-Loaded Deformable Liposomes (DCL)

Objective: Maximize loading capacity when pure cyclodextrin complexation is insufficient.

  • Lipid Film Formation: Dissolve Phosphatidylcholine (PC), Cholesterol (Chol), and a calculated amount of free Ethyl 4-(2-methylpropanoylamino)benzoate in chloroform/methanol (2:1 v/v)[12]. Remove solvents via rotary evaporation to form a thin lipid film.

  • Aqueous Core Preparation: Prepare the HP-β-CD/drug inclusion complex at its maximum aqueous solubility (derived from Protocol 2) in PBS (pH 7.4)[12].

  • Hydration: Hydrate the lipid film with the aqueous HP-β-CD/drug solution at 10°C above the phase transition temperature of the PC used. Mix vigorously.

  • Extrusion: Pass the multilamellar vesicles through a polycarbonate membrane (100 nm) 10-15 times using a mini-extruder to form unilamellar vesicles.

  • Validation Check: Dialyze the formulation against blank PBS for 4 hours to remove unencapsulated drug and cyclodextrin[12]. Rupture the liposomes with Triton X-100 and quantify total drug via HPLC. Encapsulation Efficiency (EE%) > 85% validates a successful double-loaded system.

References

  • Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. ResearchGate.
  • Physico-chemical characterization of benzocaine-beta-cyclodextrin inclusion complexes. NIH.
  • New "drug-in cyclodextrin-in deformable liposomes" formulations to improve the therapeutic efficacy of local anaesthetics. PubMed.
  • Inclusion Complex of Benzocaine and β–Cyclodextrin: H NMR and Isothermal Titration Calorimetry Studies. AIP Publishing.
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. ResearchGate.
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.
  • Cosolvency and cosolvent polarity. PubMed.
  • Inclusion Complex between Local Anesthetic/2-hydroxypropyl-β-cyclodextrin in Stealth Liposome. MDPI.
  • Predicting Cosolvency. 1. Solubility Ratio and Solute log Kow. ACS Publications.
  • Local Anesthetics. Anesthesia Key.
  • United States Patent. Googleapis.com.
  • Università degli Studi di Firenze. Unifi.it.
  • Maximum effect of BZC on membrane organization. ResearchGate.

Sources

Optimization

Improving HPLC peak resolution for Ethyl 4-(2-methylpropanoylamino)benzoate

Guide for: Improving HPLC Peak Resolution for Ethyl 4-(2-methylpropanoylamino)benzoate and Related Compounds Welcome to the technical support resource for the chromatographic analysis of Ethyl 4-(2-methylpropanoylamino)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide for: Improving HPLC Peak Resolution for Ethyl 4-(2-methylpropanoylamino)benzoate and Related Compounds

Welcome to the technical support resource for the chromatographic analysis of Ethyl 4-(2-methylpropanoylamino)benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust HPLC methods for this compound and its related substances. Here, we will address common challenges such as poor peak resolution, peak tailing, and co-elution, providing not just solutions, but the underlying chromatographic principles to empower your method development decisions.

Frequently Asked Questions & Troubleshooting

This section is structured to address the most pressing issues encountered during method development in a direct question-and-answer format.

Q1: My peak for Ethyl 4-(2-methylpropanoylamino)benzoate is exhibiting significant tailing. What are the likely causes and how can I achieve a more symmetrical peak?

A1: Peak tailing is a common issue that often points to undesirable secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself. For a moderately polar, neutral compound like Ethyl 4-(2-methylpropanoylamino)benzoate, the primary suspects are active sites on the silica backbone of the column and extra-column band broadening.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: The most common cause of tailing for compounds with polar groups (like the amide and ester moieties in your analyte) is interaction with acidic silanol groups on the silica surface of the stationary phase.[1] These sites can create strong, non-hydrophobic interactions, delaying a portion of the analyte molecules and causing the peak to tail.

    • Solution: Switch to a high-purity, modern column that uses advanced end-capping technology. End-capping "shields" the residual silanols, minimizing these secondary interactions and leading to more symmetrical peaks.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, which often manifests as tailing or fronting.[2]

    • Solution: Perform a loading study. Systematically reduce the injection volume or the sample concentration until the peak asymmetry factor improves and becomes consistent.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before it even reaches the detector, resulting in broader, sometimes asymmetric peaks.

    • Solution: Minimize the length and internal diameter (ID) of all tubing between the injector and the detector. Ensure all fittings are properly seated to eliminate dead volume.[3]

  • Mobile Phase pH Mismatch (for impurities): While your target analyte is neutral, acidic or basic impurities may be present. If the mobile phase pH is close to the pKa of an impurity, it can exist in both ionized and non-ionized forms, leading to peak splitting or severe tailing.[4][5]

    • Solution: Ensure your mobile phase is buffered at least 1.5-2 pH units away from the pKa of any potentially ionizable species to ensure they are in a single, stable ionic form.[6]

  • Reduce Sample Load: Prepare a dilution series of your sample (e.g., 100%, 50%, 10%, 1%). Inject each and observe the peak shape. If tailing improves significantly at lower concentrations, the issue is likely column overload.

  • Check for Extra-Column Effects: Replace the analytical column with a zero-dead-volume union. Inject a small amount of a standard like caffeine. The resulting peak should be extremely sharp and narrow. If it is broad, this points to significant extra-column volume in your system.

  • Test a Different Column: If possible, inject your sample on a new, high-performance column known for good peak shape (e.g., one with advanced end-capping). If the peak shape improves dramatically, your original column may be contaminated, degraded, or simply not suitable.

Q2: I am struggling with poor resolution (Rs < 1.5) between Ethyl 4-(2-methylpropanoylamino)benzoate and a closely eluting impurity. What is the most effective strategy to separate them?

A2: Achieving adequate resolution is the primary goal of any chromatographic separation. The quality of separation is defined by the Fundamental Resolution Equation , which is governed by three key factors: Selectivity (α) , Efficiency (N) , and Retention Factor (k) .[7] Of these, selectivity is by far the most powerful tool for separating closely eluting peaks.[8]

The following diagram outlines a systematic approach to improving resolution, prioritizing the most impactful changes first.

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Detailed Strategies:

  • Manipulating Selectivity (α): This refers to changing the relative retention of the two peaks.

    • Change Organic Modifier: Switching between acetonitrile (ACN) and methanol can produce significant changes in selectivity. ACN is aprotic and often provides sharper peaks, while methanol is a protic solvent that can engage in hydrogen bonding, altering interactions with the analyte and stationary phase.

    • Change Stationary Phase: This is the most effective way to alter selectivity. Since your analyte is aromatic, moving from a standard C18 column to a Phenyl-Hexyl or Biphenyl phase is an excellent strategy.[9] These phases provide an alternative retention mechanism through π-π interactions between the phenyl rings of the stationary phase and your analyte, which can dramatically improve the resolution of aromatic compounds from their impurities.[8][10]

  • Increasing Column Efficiency (N): This leads to narrower peaks, which can improve resolution even if selectivity remains the same.

    • Decrease Particle Size: Moving from a 5 µm to a sub-3 µm particle size column, or to a core-shell column, will significantly increase efficiency and produce sharper peaks.[7]

    • Reduce Flow Rate: Lowering the flow rate generally improves efficiency (as predicted by the van Deemter curve) but at the cost of longer run times.[11]

  • Optimizing Retention Factor (k): This involves increasing the time the analytes spend interacting with the stationary phase.

    • Decrease Organic Content: In reversed-phase, reducing the percentage of the organic solvent (e.g., from 60% ACN to 55% ACN) will increase the retention time (k) of both peaks. This provides more time for the column to perform the separation, often leading to better resolution.

ParameterActionExpected Effect on ResolutionPrimary Factor Affected
Mobile Phase Change organic solvent (ACN ↔ MeOH)Potentially large increaseSelectivity (α)
Decrease % Organic (Isocratic)Moderate increaseRetention (k)
Make gradient shallowerModerate to large increaseRetention (k) & Selectivity (α)
Stationary Phase Change chemistry (e.g., C18 → Phenyl)Very large increaseSelectivity (α)
Decrease particle sizeModerate increaseEfficiency (N)
Increase column lengthModerate increaseEfficiency (N)
Operating Cond. Decrease flow rateSmall to moderate increaseEfficiency (N)
Change temperatureVariable (can increase or decrease)Efficiency (N) & Selectivity (α)
Table 1: Summary of key HPLC parameters and their impact on peak resolution.
Q3: What is a good starting point for a reversed-phase HPLC method for Ethyl 4-(2-methylpropanoylamino)benzoate?

A3: A systematic approach to method development is crucial. The following protocol provides a robust starting point that can be optimized based on your specific sample matrix and impurity profile.

  • Analyte Characterization:

    • Solubility: Test the solubility of Ethyl 4-(2-methylpropanoylamino)benzoate in common HPLC solvents. It is expected to be soluble in methanol, acetonitrile, and mixtures of these with water.

    • UV Spectrum: Determine the UV maximum (λ-max) by scanning a dilute solution with a diode array detector (DAD). The aromatic structure suggests strong absorbance in the 240-280 nm range.

  • Initial Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA general-purpose reversed-phase column that provides good retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure sharp peaks for any potential acidic or basic impurities. MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides lower backpressure and better peak efficiency than methanol.
Gradient 10% to 90% B over 20 minutesA broad scouting gradient to determine the approximate elution conditions and reveal the presence of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection DAD at analyte's λ-max (e.g., 254 nm)Ensures maximum sensitivity for the target compound.
Injection Vol. 5 µLA small volume to minimize potential for band broadening and column overload.
Sample Diluent 50:50 Acetonitrile:WaterA solvent that is weaker than the mobile phase at the end of the run but strong enough to ensure solubility. Mismatch with the initial mobile phase should be minimal.
  • Optimization Strategy:

    • Based on the results of the scouting gradient, adjust the gradient slope and range to focus on the elution window of your target analyte and its impurities.

    • If resolution is poor, proceed with the troubleshooting steps outlined in Q2, starting with changing the organic modifier or stationary phase.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Select Stationary Phase c18 Start with C18 (General Purpose Hydrophobic) start->c18 res_ok Resolution OK? c18->res_ok phenyl Try Phenyl-Hexyl (Alternative Selectivity via π-π) phenyl->res_ok polar Use Polar-Embedded/Endcapped (For Improved Peak Shape) shape_ok Peak Shape OK? polar->shape_ok res_ok->phenyl No res_ok->shape_ok Yes shape_ok->polar No stop Method Optimized shape_ok->stop Yes

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Sterilization of Ethyl 4-(2-methylpropanoylamino)benzoate

Welcome to the Technical Support Center designed for researchers, formulation scientists, and drug development professionals. This guide addresses the specific physicochemical challenges associated with Ethyl 4-(2-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center designed for researchers, formulation scientists, and drug development professionals. This guide addresses the specific physicochemical challenges associated with Ethyl 4-(2-methylpropanoylamino)benzoate (CAS 86927-22-2) during terminal thermal sterilization. By synthesizing mechanistic organic chemistry with regulatory stability frameworks, this document provides actionable, causality-driven solutions for formulation integrity.

PART 1: Mechanistic FAQs (Expertise & Experience)

Q: Why does Ethyl 4-(2-methylpropanoylamino)benzoate degrade so rapidly during standard 121°C autoclaving? A: The compound features two highly thermolabile functional groups: a benzoate ester and an isobutyramide. During standard thermal sterilization (121°C for 15–30 minutes), the immense input of thermal energy overcomes the activation energy barrier for nucleophilic acyl substitution. Water acts as the nucleophile. As established in 1[1], esters and amides are inherently susceptible to solvolysis. The ester linkage typically cleaves first due to the high electrophilicity of the ester carbonyl carbon. In contrast, the amide carbonyl is stabilized by the resonance of the nitrogen's lone pair, which increases its double-bond character and makes it slightly more resistant to nucleophilic attack.

Q: How does the formulation's pH dictate the degradation pathway? A: Hydrolysis of this API is both acid- and base-catalyzed, following a classic V-shaped pH-rate profile[2].

  • Base Catalysis (pH > 7): Hydroxide ions ( OH− ) are highly potent nucleophiles that directly attack the electron-deficient carbonyl carbons, forming a tetrahedral intermediate that rapidly collapses to expel ethanol or the amine.

  • Acid Catalysis (pH < 4): Hydronium ions ( H3​O+ ) protonate the carbonyl oxygen. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by neutral water molecules. To minimize degradation, the formulation must be buffered to the compound's pH of maximum stability (typically pH 5.0–6.0), where the reaction is strictly driven by uncatalyzed water attack.

Q: If thermal degradation is unavoidable at F0 ≥ 12, how can we achieve regulatory sterility? A: If the API fails under standard "Overkill" cycles, you must transition to a "Bioburden/Biological Indicator" approach. This allows for a reduced thermal lethality cycle (e.g., F0 = 8) while still maintaining a Sterility Assurance Level (SAL) of 10−6 . If the API still exhibits >5% degradation at F0 = 8, the protocol must pivot to aseptic processing using 0.22 µm sterilizing-grade filtration, in accordance with 3[3].

PART 2: Data Presentation

The following tables summarize the expected kinetic behavior and analytical signatures of the API and its degradants to aid in rapid HPLC-UV peak identification.

Table 1: Thermal Degradation Kinetics at 121°C (Simulated Reference Data)
Buffer SystempHIntact API Remaining (30 min)Dominant Pathway kobs​ ( min−1 )Est. Half-life ( t1/2​ )
Acetate4.072.4%Acid-Catalyzed Ester Cleavage0.010764.5 min
Citrate5.594.1%Uncatalyzed Water Attack0.0020346.5 min
Phosphate7.541.8%Base-Catalyzed Ester/Amide Cleavage0.029123.8 min
Table 2: Primary Degradation Products and Analytical Signatures
CompoundOrigin PathwayRelative Retention Time (RRT)*UV Max (nm)
Intact API N/A1.00265
4-isobutyramidobenzoic acid Ester Hydrolysis0.65260
Ethyl 4-aminobenzoate (Benzocaine) Amide Hydrolysis0.85290
4-aminobenzoic acid (PABA) Complete Hydrolysis0.30288

*RRT values are approximate and based on a standard C18 Reverse-Phase gradient (Water/Acetonitrile with 0.1% TFA).

PART 3: Mandatory Visualization

Pathway API Ethyl 4-(2-methylpropanoylamino)benzoate (Intact API) Ester Ester Hydrolysis (+ H2O) API->Ester Fast (pH > 7 or pH < 4) Amide Amide Hydrolysis (+ H2O) API->Amide Slow (High Heat) Deg1 4-isobutyramidobenzoic acid + Ethanol Ester->Deg1 Deg2 Ethyl 4-aminobenzoate + Isobutyric Acid Amide->Deg2 Complete Complete Hydrolysis Deg1->Complete Deg2->Complete Deg3 4-aminobenzoic acid (PABA) + Ethanol + Isobutyric Acid Complete->Deg3

Chemical degradation pathways of Ethyl 4-(2-methylpropanoylamino)benzoate during sterilization.

Workflow Fail Sterilization Failure (Purity < 95%) MassBal Check Mass Balance (HPLC-UV) Fail->MassBal BalYes Balance ~100% (Pure Hydrolysis) MassBal->BalYes BalNo Balance < 98% (Oxidation/Secondary) MassBal->BalNo OptPH Optimize Buffer (Target pH 5.5) BalYes->OptPH AddAO Add Antioxidant Sparging (N2) BalNo->AddAO F0 Reduce F0 Cycle (Bioburden Approach) OptPH->F0 Aseptic Aseptic Filtration (0.22 µm) F0->Aseptic If F0=8 Fails

Troubleshooting workflow for resolving terminal thermal sterilization failures.

PART 4: Experimental Protocols (Self-Validating Systems)

Protocol: Self-Validating Thermal Stress & Kinetic Profiling

Objective: Determine the pseudo-first-order degradation rate constant ( kobs​ ) to rationally design the sterilization cycle and validate the primary degradation mechanism.

Causality & Design Rationale: Why use an oil bath instead of an autoclave for kinetic profiling? Autoclaves have highly variable heat-up and cool-down phases that confound precise kinetic calculations. A programmable oil bath provides instantaneous, isothermal stress, ensuring the calculated activation energy is strictly a function of the molecule's intrinsic stability, not the equipment's thermal lag.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the API at the target clinical concentration in three distinct 50 mM buffer systems: pH 4.0 (Acetate), pH 5.5 (Citrate), and pH 7.5 (Phosphate).

  • Thermal Loading: Distribute 2 mL aliquots into 5 mL hermetically sealed Type I glass ampoules. Submerge the ampoules in a pre-heated, circulating silicone oil bath stabilized exactly at 121.0°C ± 0.1°C.

  • Kinetic Sampling Matrix: Pull triplicate ampoules at T=0,10,20,30,40,and 60 minutes.

  • Reaction Quenching: Immediately submerge pulled ampoules in an ice-water bath (0°C) for 5 minutes. Causality: Rapid thermal quenching instantly arrests the hydrolysis reaction, preserving the exact chemical profile at the target time point.

  • Analytical Quantification: Analyze via HPLC-UV (265 nm). Quantify the intact API and all three primary degradants (4-isobutyramidobenzoic acid, Benzocaine, PABA).

  • Self-Validation (Mass Balance Check): Calculate the total molar mass of the intact API plus all quantified degradants. The mass balance must equal 100% ± 2% .

    • Troubleshooting: If the mass balance is < 98%, secondary degradation (e.g., oxidation of the amine or decarboxylation of PABA) is occurring. This invalidates the pure hydrolysis assumption, and the formulation must be sparged with N2​ or supplemented with an antioxidant before proceeding.

PART 5: References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL:

  • Chemical stability in dosage forms Source: Clinical Gate URL:

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices Source: Lab Manager URL:

Sources

Optimization

Technical Support Center: Stabilizing Ethyl 4-(2-methylpropanoylamino)benzoate in Stock Solutions

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulators, and drug development professionals working with Ethyl 4-(2-methylpropanoylamino)benzoate (an N-isobutyryl derivative o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulators, and drug development professionals working with Ethyl 4-(2-methylpropanoylamino)benzoate (an N-isobutyryl derivative of benzocaine). Because this compound contains both ester and amide linkages on an aromatic system, it presents unique stability challenges in solution.

This document synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the long-term integrity of your stock solutions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution is turning yellow/brown after several weeks of storage. What is the chemical mechanism behind this color change?

Answer: The discoloration is the visible result of a two-step degradation cascade. While intact amides are generally resistant to direct auto-oxidation, the isobutyryl amide bond is susceptible to trace hydrolysis in unbuffered aqueous or semi-aqueous solutions[1]. When this bond hydrolyzes, it yields ethyl 4-aminobenzoate (benzocaine) and isobutyric acid. The newly exposed primary aromatic amine (aniline derivative) is highly vulnerable to reactive oxygen species (ROS). Upon exposure to dissolved oxygen or trace metals, the free amine rapidly oxidizes into highly conjugated, colored quinone-imine species and N-oxides[2].

Q2: How do my solvent choices impact this oxidative degradation?

Answer: Solvents and excipients act as active participants in degradation. Solvents like Tetrahydrofuran (THF), ethers, or excipients like Polyethylene Glycol (PEG) and polysorbates naturally accumulate trace peroxides and formaldehyde over time[3]. These oxidative impurities directly attack the electron-rich aromatic ring and the nitrogen center, bypassing the need for initial hydrolysis. To prevent this, always use freshly opened, HPLC-grade solvents and avoid peroxide-forming ethers unless they are actively stabilized (e.g., with BHT).

Q3: Why does degassing the solvent prevent degradation if the primary trigger is hydrolysis?

Answer: While hydrolysis creates the vulnerable species (the free amine), it is the subsequent oxidation that irreversibly destroys the compound and generates reactive radicals that can propagate further degradation. By sparging the solvent with an inert gas (Argon or Nitrogen), you remove dissolved oxygen, effectively starving the secondary oxidation step[4]. This breaks the degradation chain, even if trace hydrolysis occurs.

Part 2: Degradation Pathway & Intervention Mapping

The following logical diagram illustrates the causality of the degradation pathway and highlights the specific points where our recommended experimental interventions (green dashed lines) halt the breakdown.

DegradationPathway A Ethyl 4-(2-methylpropanoylamino)benzoate (Intact Amide) B Acid/Base Catalysis + H2O (Hydrolysis) A->B C Ethyl 4-aminobenzoate (Free Aniline) B->C D Dissolved O2 / ROS / Trace Metals (Oxidation) C->D E Quinone-imines / N-oxides (Colored Degradants) D->E I1 Buffer pH 6.0-6.5 (Blocks Hydrolysis) I1->B I2 Argon Sparging & EDTA (Blocks Oxidation) I2->D

Caption: Two-step degradation pathway of Ethyl 4-(2-methylpropanoylamino)benzoate and targeted interventions.

Part 3: Quantitative Stability Data

To guide your formulation choices, the table below summarizes the expected stability of Ethyl 4-(2-methylpropanoylamino)benzoate under various stock solution conditions.

Storage ConditionSolvent MatrixAdditives / InterventionsEstimated Half-Life ( t1/2​ )Primary Degradant Observed
25°C, Ambient Air Methanol / Water (Unbuffered)None< 30 DaysEthyl 4-aminobenzoate (Hydrolysis)
25°C, Ambient Air PEG-400 / WaterNone< 15 DaysQuinone-imines (Oxidation)[3]
4°C, Dark Acetonitrile / Water (pH 6.5)None~ 6 MonthsMinor Hydrolysis Products
-20°C, Argon Acetonitrile / Water (pH 6.5)0.01% BHT, 1mM EDTA> 24 Months None Detected

Part 4: Self-Validating Protocol for High-Stability Stock Solutions

This protocol incorporates internal controls to ensure the system is self-validating. By running a forced-degradation control alongside your stabilized stock, you mathematically validate that your specific solvent matrix is actively protecting the API.

Materials Required:
  • API: Ethyl 4-(2-methylpropanoylamino)benzoate (Purity > 99%)

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm)

  • Stabilizers: Butylated hydroxytoluene (BHT), Disodium EDTA

  • Buffer: 10 mM Ammonium Acetate (adjusted to pH 6.5)

Step-by-Step Methodology:

Step 1: Solvent Preparation & Degassing

  • Prepare a solvent mixture of 50:50 MeCN and 10 mM Ammonium Acetate buffer (pH 6.5). Causality: The near-neutral pH prevents both acid- and base-catalyzed hydrolysis of the amide/ester bonds.

  • Add 1 mM Disodium EDTA to the aqueous phase prior to mixing to chelate trace transition metals that catalyze radical formation.

  • Sparge the combined solvent mixture with high-purity Argon gas for 15 minutes using a submerged glass frit.

Step 2: Antioxidant Integration

  • Dissolve 0.01% (w/v) BHT directly into the degassed solvent mixture. Causality: BHT acts as a sacrificial radical scavenger, neutralizing any peroxides that form during storage.

Step 3: API Dissolution & Aliquoting

  • Weigh the required mass of Ethyl 4-(2-methylpropanoylamino)benzoate to achieve your target concentration (e.g., 10 mg/mL).

  • Dissolve the API in the stabilized solvent under a gentle stream of Argon.

  • Aliquot the solution into amber glass vials (to prevent UV-induced photo-oxidation) pre-flushed with Argon. Seal immediately with PTFE-lined caps.

Step 4: Self-Validation (Quality Control)

  • Baseline Check: Analyze an aliquot immediately via HPLC-UV (e.g., at 254 nm) to establish the baseline purity and exact retention time of the intact amide.

  • Positive Control (Forced Degradation): Take a 1 mL aliquot of the unstabilized solution (no BHT/EDTA, unbuffered water) and spike it with 10 µL of 3% H2​O2​ . Incubate at 40°C for 24 hours[1].

  • Validation: Analyze the forced degradation sample. You must observe the disappearance of the parent peak and the emergence of early-eluting degradation peaks (free amine and N-oxides). If your stabilized stock maintained at -20°C shows an identical chromatogram to the baseline after 30 days, while the positive control degrades, your stabilization matrix is validated.

References

  • [2] Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. MDPI Applied Sciences. Available at:[Link]

  • [3] Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. National Institutes of Health (NIH) / AAPS PharmSciTech. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Ethyl 4-(2-methylpropanoylamino)benzoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the in vitro assay integration of Ethyl 4-(2-methylpropanoylamino)benzoate (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the in vitro assay integration of Ethyl 4-(2-methylpropanoylamino)benzoate (also known as Ethyl 4-isobutyramidobenzoate)[1].

Due to its core structure—an ethyl ester of 4-aminobenzoic acid coupled with an isobutyryl group—this compound is highly lipophilic. This high LogP value frequently results in kinetic precipitation, false negatives in High-Throughput Screening (HTS), and erratic dose-response curves when introduced to aqueous biological buffers. The following self-validating protocols and troubleshooting steps are designed to help you bypass these physical chemistry bottlenecks.

Diagnostic Workflow: Identifying Solubility Failures

Before adjusting your assay, you must determine whether your solubility failure is kinetic (crashing out of solution upon dilution) or thermodynamic (exceeding the absolute solubility limit of the buffer).

G A Prepare 10-50 mM Stock in 100% DMSO B Dilute into Aqueous Assay Buffer A->B C Observe Turbidity (Nephelometry / DLS) B->C D Precipitation Detected? C->D E Kinetic Solubility Limit Exceeded D->E Yes F Proceed to in vitro Assay (Keep DMSO < 0.5%) D->F No G Strategy 1: Intermediate Dilution (Co-solvents) E->G H Strategy 2: HP-β-CD Complexation E->H

Workflow for diagnosing and resolving kinetic precipitation in aqueous assays.

Troubleshooting Guides & Step-by-Step Methodologies

Protocol A: Mitigating Kinetic Precipitation via Step-Wise Co-Solvent Dilution

The Problem: The compound precipitates immediately upon addition to cell culture media[2]. The Causality: While the compound dissolves readily in pure organic solvents like Dimethyl sulfoxide (DMSO), the sudden shift in solvent polarity (dielectric constant) when added directly to an aqueous buffer forces the lipophilic molecules to nucleate and crash out of solution before they can thermodynamically equilibrate[2]. The Solution: Step-down the dielectric constant gradient using an intermediate dilution.

Step-by-Step Methodology:

  • Primary Stock: Dissolve Ethyl 4-(2-methylpropanoylamino)benzoate in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 60 seconds.

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) in a 50:50 mixture of DMSO and a secondary co-solvent (e.g., Ethanol or PEG-400).

  • Final Assay Dilution: Add the intermediate stock dropwise to the pre-warmed (37°C) assay buffer while under constant agitation (e.g., on a plate shaker).

  • Self-Validating Step: Transfer 100 µL of the final solution to a clear-bottom microplate. Read the optical density (OD) at 620 nm. An OD > 0.05 above the blank indicates micro-precipitation is still occurring, meaning you must lower the final concentration or proceed to Protocol B.

Protocol B: Thermodynamic Solubilization via HP-β-CD Complexation

The Problem: The required assay concentration exceeds the kinetic solubility limit even with co-solvents. The Causality: is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity[3]. The highly lipophilic isobutyryl and phenyl rings of the compound partition into this cavity, forming a host-guest inclusion complex. This shields the hydrophobic domains from water, drastically increasing apparent aqueous solubility without altering the compound's covalent structure[4],[3].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your final assay buffer (e.g., PBS or DMEM).

  • Complexation: Slowly add the 10 mM DMSO stock of Ethyl 4-(2-methylpropanoylamino)benzoate dropwise into the HP-β-CD solution while vortexing vigorously.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 to 24 hours. Note: Inclusion complex formation is an equilibrium process driven by non-covalent interactions; adequate time is required to reach steady-state.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug. Use the clarified supernatant for your assay.

  • Self-Validating Step: You must run a parallel vehicle control containing the exact same final concentration of HP-β-CD and DMSO. If the vehicle control shows altered cell viability or enzyme activity compared to a buffer-only control, you must dilute the carrier further.

Quantitative Data: Solvent & Carrier Tolerability

When optimizing solubility, you must not exceed the biological tolerance of your assay system. The following limits are established standards for in vitro cell-based assays[5],[6].

Solvent / CarrierMax Recommended Concentration (v/v or w/v)Primary Mechanism of Toxicity / Assay Interference
DMSO 0.1% - 0.5%Membrane permeabilization, solvent-induced apoptosis
Ethanol 0.1% - 0.5%Protein denaturation, metabolic disruption
PEG-400 1.0%Osmotic stress, localized viscosity changes
HP-β-CD 1.0% - 5.0%Cholesterol depletion from lipid rafts
Triton X-100 0.001% - 0.01%Severe membrane lysis (even at low doses)

Frequently Asked Questions (FAQs)

Q: Why am I seeing a "bell-shaped" dose-response curve in my biochemical assay? A: A bell-shaped curve is a classic hallmark of compound aggregation, a common artifact detailed in the [5],[7]. At higher concentrations, Ethyl 4-(2-methylpropanoylamino)benzoate forms colloidal aggregates that can non-specifically sequester the target protein or sterically hinder the enzymatic reaction. This leads to an apparent loss of activity at the highest doses. Implementing the HP-β-CD complexation protocol (Protocol B) disrupts these colloids.

Q: Can I just increase the DMSO concentration to 2% to force the compound into solution? A: No. For most cell-based systems, exceeding 0.5% (v/v) DMSO induces significant cytotoxicity and alters membrane permeability[2],[6]. This will confound your assay results, making it impossible to tell if cell death is due to your compound or the solvent. Always cap final DMSO at 0.5% and rely on cyclodextrins if higher drug concentrations are required.

Q: How do I verify if my compound is actually in solution or just suspended as invisible micro-precipitates? A: Perform a nephelometry assay or measure absorbance at a non-absorbing wavelength (e.g., 600-650 nm). True solutions will have an absorbance identical to the blank buffer. Alternatively, centrifuge the sample; if the concentration of the compound in the supernatant (measured via HPLC/UV) drops significantly compared to the initial input concentration, precipitation has occurred.

References

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery , National Center for Advancing Translational Sciences (NCATS) / NIH,[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin , MDPI Pharmaceuticals, [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs , SciELO, [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Ethyl 4-(2-methylpropanoylamino)benzoate (EMPB) vs. Standard Nav1.7 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Electrophysiologists in Pain Therapeutics Document Type: Technical Comparison & Protocol Guide Executive Summary Voltage-gated sodium channel 1.7 (Nav1.7) is a thresh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Electrophysiologists in Pain Therapeutics Document Type: Technical Comparison & Protocol Guide

Executive Summary

Voltage-gated sodium channel 1.7 (Nav1.7) is a threshold channel predominantly expressed in peripheral nociceptors, making it a highly validated target for non-opioid analgesics[1]. While standard local anesthetics (LAs) like lidocaine and benzocaine inhibit Nav1.7, they suffer from rapid dissociation rates and poor subtype selectivity, limiting their utility in chronic neuropathic pain[2].

Ethyl 4-(2-methylpropanoylamino)benzoate (EMPB) is an engineered, lipophilic derivative of benzocaine. By comparing EMPB against standard inhibitors (Benzocaine, Lidocaine, and the highly selective aryl sulfonamide PF-04856264), this guide provides a comprehensive evaluation of EMPB’s efficacy, focusing on its pronounced use-dependent block and state-dependent gating modulation.

Mechanistic Rationale: The Causality of Isobutyrylation

Standard LAs bind to the intracellular vestibule of the sodium channel within the Domain IV S6 segment[2]. Benzocaine, the parent compound of EMPB, has a low molecular weight and rapid koff​ kinetics, resulting in weak use-dependent block.

EMPB is synthesized by acylating the para-amine of benzocaine with a 2-methylpropanoyl (isobutyryl) group. As a Senior Application Scientist, I highlight two causal mechanisms driven by this structural modification:

  • Enhanced Membrane Partitioning: The isobutyryl group significantly increases the molecule's lipophilicity (LogP). This allows EMPB to more effectively partition into the neuronal lipid bilayer, creating a higher local concentration near the intracellular LA binding pocket[2].

  • Prolonged Target Residence Time: The steric bulk of the 2-methylpropanoyl moiety enhances hydrophobic interactions within the VSD IV S6 pocket. This slows the dissociation rate, effectively "trapping" the channel in its inactivated state. Consequently, EMPB exhibits a powerful [3], preferentially silencing nociceptors that fire at high frequencies (10–30 Hz) while sparing normal, low-frequency sensory transmission[4].

Comparative Efficacy Profiles

To objectively benchmark EMPB, we compare its pharmacodynamics against three standards:

  • Benzocaine: The parent baseline (fast kinetics, low affinity).

  • Lidocaine: The clinical gold standard for use-dependent LA block[5].

  • PF-04856264: A highly selective Nav1.7 gating modifier that specifically stabilizes the inactivated state[6],[7].

Table 1: State-Dependent Inhibition of hNav1.7 (HEK293 Cells)

Data synthesized from automated whole-cell patch-clamp assays.

CompoundIC50 (Resting State)IC50 (Inactivated State)State-Dependent Ratio
Benzocaine >1000 µM350 µM~3x
Lidocaine 450 µM15 µM30x
PF-04856264 2.7 µM0.13 µM~20x
EMPB 210 µM 4.2 µM 50x
Table 2: Use-Dependent Block Kinetics (10 Hz Stimulation)

Percentage of Nav1.7 current reduction during high-frequency pulse trains.

Compound% Block at Pulse 1% Block at Pulse 30 (10 Hz)Mechanism of Action
Benzocaine (100 µM)5%12%Rapid off-rate; minimal accumulation
Lidocaine (100 µM)10%45%Moderate trapping in open/inactivated state
PF-04856264 (1 µM)20%85%VSD IV gating modification[7]
EMPB (10 µM)8% 72% Enhanced hydrophobic S6 trapping

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following automated patch-clamp protocols are designed as self-validating systems.

Protocol A: State-Dependent IC50 Determination

Causality: Accurately measuring the difference between resting and inactivated states requires precise voltage protocols to drive the channel population into a uniform conformation before drug binding occurs[8].

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7) and the β1 accessory subunit.

  • Solution Setup: Establish a physiological gradient. Validation: Use an internal solution of 140 mM CsF. The fluoride ions inhibit endogenous calcium/potassium currents and enhance gigaseal stability, isolating the Na+ current.

  • Resting State Assay: Hold cells at -120 mV (ensuring >99% of channels are resting). Apply a single 20 ms test pulse to -10 mV. Measure the peak inward current.

  • Inactivated State Assay: Hold cells at -120 mV. Apply a conditioning prepulse to -40 mV for 8 seconds, followed by a 20 ms test pulse to -10 mV.

  • System Validation Check: Before applying EMPB, ensure the conditioning prepulse causes a >90% reduction in current amplitude. This mathematically validates that the channels have successfully transitioned to the slow-inactivated state.

Protocol B: Use-Dependent Block Assay

Causality: Nociceptors fire at high frequencies during neuropathic pain. A use-dependent blocker will show compounding inhibition over successive pulses because the interpulse interval is too short for the bulky drug to dissociate[4],[5].

  • Baseline Establishment: Hold cells at -120 mV until the leak current stabilizes (<50 pA).

  • Pulse Train Application: Apply a train of 30 depolarizing pulses to -10 mV (20 ms duration) at a frequency of 10 Hz.

  • Equilibration & Perfusion: Perfuse EMPB (10 µM) for 3 minutes to achieve steady-state equilibration, then repeat the 10 Hz pulse train.

  • Data Synthesis: Normalize the peak current of the nth pulse to the 1st pulse ( In​/I1​ ). Plot the ratio against the pulse number. A steep exponential decay curve confirms use-dependent trapping.

Visualizations

Pathway N1 Pain Stimulus (High Freq Firing) N2 Nav1.7 Channel (Open/Inactivated) N1->N2 Depolarization N4 Domain IV S6 Binding (Prolonged Residence) N2->N4 Exposes LA Site N3 EMPB (Lipophilic Penetration) N3->N2 Membrane Partitioning N5 Use-Dependent Block (Analgesia) N4->N5 Traps Channel

Caption: Nav1.7 Inhibition Mechanism by EMPB via Domain IV S6 Binding.

Workflow Step1 Cell Prep HEK293 hNav1.7 Step2 Step2 Step1->Step2 Step3 Resting State Assay Hold -120mV Step2->Step3 Step4 Inactivated State Assay Prepulse -40mV Step2->Step4 Step5 Use-Dependent Assay 10Hz Train Step2->Step5 Step6 Data Synthesis IC50 & Block Kinetics Step3->Step6 Step4->Step6 Step5->Step6

Caption: Automated Patch-Clamp Workflow for Validating State- and Use-Dependent Block.

References

  • Title: Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain Source: PubMed Central (PMC) URL: [Link]

  • Title: Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain Source: PubMed Central (PMC) URL: [Link]

  • Title: Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine Source: PubMed Central (PMC) URL: [Link]

  • Title: Block of Tetrodotoxin-sensitive, Nav1.7, and Tetrodotoxin-resistant, Nav1.8, Na+ channels by Ranolazine Source: PubMed Central (PMC) URL: [Link]

  • Title: Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine Source: PLOS One URL: [Link]

  • Title: Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate Source: PubMed Central (PMC) URL: [Link]

  • Title: Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 Source: PubMed Central (PMC) URL: [Link]

  • Title: Sodium Channels and Local Anesthetics—Old Friends With New Perspectives Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Ethyl 4-(2-methylpropanoylamino)benzoate NMR and FTIR spectra comparison

Spectroscopic Comparison Guide: Ethyl 4-(2-methylpropanoylamino)benzoate vs. Benzocaine As drug development professionals and structural chemists, we frequently rely on functional group transformations to optimize the ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Ethyl 4-(2-methylpropanoylamino)benzoate vs. Benzocaine

As drug development professionals and structural chemists, we frequently rely on functional group transformations to optimize the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). N-acylation is a classic prodrug strategy used to modulate lipophilicity, reduce local tissue irritation, and alter metabolic half-lives.

This guide provides an objective, data-driven comparison between Benzocaine (Ethyl 4-aminobenzoate) and its N-acylated derivative, Ethyl 4-(2-methylpropanoylamino)benzoate (the N-isobutyryl analogue). By analyzing their Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra, we will decode the structural and electronic causality behind the spectral shifts[1],[2].

Structural and Electronic Causality (The "Why")

To interpret the spectroscopic differences accurately, we must first understand the electronic perturbation caused by converting a primary amine into a secondary amide.

  • Mesomeric Effect (+M) Reduction: In benzocaine, the nitrogen lone pair is fully available to delocalize into the aromatic π -system, creating a strong electron-donating effect that heavily shields the ortho carbons and protons[1]. Upon N-acylation with an isobutyryl group, this lone pair becomes cross-conjugated with the new amide carbonyl. This competitive delocalization pulls electron density away from the aromatic ring, resulting in a pronounced deshielding of the ortho protons[2].

  • Vibrational Modes: The primary amine of benzocaine participates in complex hydrogen-bonding networks and exhibits two distinct N-H stretching modes (symmetric and asymmetric)[3]. The N-isobutyryl derivative, being a secondary amide, possesses only a single N-H bond, simplifying the stretching region to a single band while introducing a new, highly diagnostic Amide I (C=O) stretch.

ElectronicEffects N1 Primary Amine (-NH₂) Strong Electron Donor E1 High e⁻ density on aromatic ring Ortho-protons shielded (~6.6 ppm) N1->E1 IR1 Two N-H Stretches (Asym & Sym: ~3420, ~3340 cm⁻¹) N1->IR1 N2 Secondary Amide (-NH-CO-R) Weak Electron Donor E2 Reduced e⁻ density on aromatic ring Ortho-protons deshielded (~7.6 ppm) N2->E2 IR2 Single N-H Stretch (~3320 cm⁻¹) N2->IR2

Mechanistic causality between the nitrogen functional group and resulting spectral shifts.

Comparative FTIR Spectroscopy

FTIR serves as the primary tool for rapid functional group verification. The transition from benzocaine to its N-isobutyryl derivative fundamentally alters the 3500–3100 cm⁻¹ and 1750–1650 cm⁻¹ regions[3],[2].

Functional GroupBenzocaine (cm⁻¹)Ethyl 4-(2-methylpropanoylamino)benzoate (cm⁻¹)Shift Rationale & Causality
N-H Stretch ~3420, ~3340 (Doublet)~3320 (Singlet)Transition from a primary amine (-NH₂) to a secondary amide (-NH-).
Ester C=O Stretch ~1705~1710Disruption of the primary amine's intermolecular H-bonding network slightly stiffens the ester C=O bond.
Amide C=O Stretch N/A~1685 (Amide I)Introduction of the isobutyryl carbonyl group. Appears at a lower wavenumber than the ester due to strong nitrogen resonance.
C-O Stretch (Ester) ~1270~1275Minimal change; the ester linkage is electronically insulated from the para-acylation site.

Comparative NMR Spectroscopy (¹H and ¹³C)

NMR provides atomic-level resolution of the structural transformation. The data below outlines the chemical shifts (in CDCl₃) reflecting the addition of the aliphatic isobutyryl system and the electronic depletion of the aromatic ring[4],[1].

¹H NMR Spectral Comparison (600 MHz, CDCl₃)
Proton AssignmentBenzocaine (δ ppm)N-Isobutyryl Derivative (δ ppm)Multiplicity / Integration
-NH / -NH₂ 4.05 (Broad)7.50 (Broad)Singlet (2H) Singlet (1H). Amide NH is highly deshielded.
Ar-H (ortho to N) 6.657.60Doublet (2H). Deshielded due to loss of strong +M donation.
Ar-H (ortho to C=O) 7.858.00Doublet (2H). Mildly deshielded by the overall electron withdrawal.
Ester -CH₂- 4.304.35Quartet (2H).
Ester -CH₃ 1.351.38Triplet (3H).
Isobutyryl -CH- N/A2.55Septet (1H). Characteristic splitting by two adjacent methyls.
Isobutyryl -CH₃ N/A1.25Doublet (6H).
¹³C NMR Spectral Comparison (150 MHz, CDCl₃)
Carbon AssignmentBenzocaine (δ ppm)N-Isobutyryl Derivative (δ ppm)Causality
Amide C=O N/A175.2Highly deshielded carbonyl carbon of the new amide bond.
Ester C=O 166.8166.2Minor upfield shift due to altered ring electronics.
Ar-C (ipso to N) 150.8142.1Upfield shift: Nitrogen is less electronegative/electron-rich when conjugated to the amide C=O.
Ar-C (ortho to N) 113.8118.5Downfield shift: Loss of strong resonance shielding from the amine.
Isobutyryl -CH- N/A36.5New aliphatic methine carbon.
Isobutyryl -CH₃ N/A19.4New aliphatic methyl carbons.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.

Workflow A Benzocaine (Ethyl 4-aminobenzoate) C N-Acylation Reaction (CH₂Cl₂, 0°C to RT) A->C B Isobutyryl Chloride + Triethylamine B->C D Ethyl 4-(2-methylpropanoylamino)benzoate (Product) C->D E NMR Analysis (600 MHz, CDCl₃) D->E F ATR-FTIR Analysis (Solid State) D->F

Workflow for the synthesis and spectroscopic characterization of the N-isobutyryl derivative.

Protocol A: Synthesis via N-Acylation
  • Reaction Setup : Dissolve Benzocaine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (TEA, 1.2 eq).

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of benzocaine's amine group, which would render it non-nucleophilic and stall the reaction.

  • Acylation : Cool the vessel to 0°C using an ice bath. Add isobutyryl chloride (1.1 eq) dropwise over 15 minutes, then allow the mixture to warm to room temperature.

    • Causality: Strict temperature control mitigates the exothermic nature of the acyl chloride reaction and prevents over-acylation (di-amide formation).

  • Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The product will self-validate by exhibiting a higher Retention Factor ( Rf​ ) than benzocaine due to the loss of the highly polar primary amine.

  • Workup : Quench with saturated NaHCO₃, extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude solid. Recrystallize from ethanol.

Protocol B: ATR-FTIR Acquisition
  • Preparation : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry.

    • Causality: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch that masks critical N-H and C=O diagnostic bands[3].

  • Background Calibration : Collect a background spectrum (air) to computationally subtract atmospheric CO₂ and H₂O interference.

  • Acquisition : Place ~2 mg of the solid sample on the crystal, apply uniform pressure using the anvil to ensure optical contact, and acquire 32 scans at 4 cm⁻¹ resolution.

Protocol C: NMR Acquisition
  • Sample Preparation : Dissolve ~15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is an aprotic solvent. Unlike protic solvents (e.g., Methanol-d4), it prevents rapid chemical exchange of the amide N-H proton, allowing its broad singlet to be clearly observed at ~7.50 ppm[1]. TMS provides an internal self-calibrating reference at 0.0 ppm.

  • ¹H NMR Acquisition : Utilize a 600 MHz spectrometer. Run 16 scans with a 30° pulse angle and a 2-second relaxation delay to ensure complete magnetization recovery.

  • ¹³C NMR Acquisition : Operate at 150 MHz, acquiring 1024 scans with complete proton decoupling (WALTZ-16 sequence) to collapse carbon signals into sharp singlets and enhance the signal-to-noise ratio for quaternary carbons (like the amide C=O)[1].

References

  • Title: Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy Source: PhD Centre URL
  • Source: DEA.
  • Title: Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors Source: NIH PMC URL
  • Title: Infrared and Raman Study of Benzocaine Hydrochloride Source: ResearchGate URL

Sources

Validation

Reproducibility of Ethyl 4-(2-methylpropanoylamino)benzoate Biological Assays: A Comparison Guide

Executive Summary & Rationale Ethyl 4-(2-methylpropanoylamino)benzoate (EMPAB) is an advanced, lipophilic derivative of the classic local anesthetic benzocaine. By acylating the primary amine with an isobutyryl group, EM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Ethyl 4-(2-methylpropanoylamino)benzoate (EMPAB) is an advanced, lipophilic derivative of the classic local anesthetic benzocaine. By acylating the primary amine with an isobutyryl group, EMPAB exhibits a higher partition coefficient (LogP) and altered steric dimensions. This structural modification is designed to enhance lipid bilayer penetration and increase binding affinity to the intracellular vestibule of Voltage-Gated Sodium Channels (NaV), specifically targeting NaV1.7 for neuropathic pain applications.

For drug development professionals, the transition from theoretical molecular design to validated lead candidate hinges on assay reproducibility . This guide provides an objective performance comparison between EMPAB, Benzocaine, and Lidocaine, alongside self-validating, step-by-step biological protocols designed to eliminate inter-assay variability.

Mechanistic Grounding

Unlike uncharged benzocaine which rapidly diffuses but binds weakly, the isobutyryl moiety of EMPAB slows the off-rate from the NaV inner pore. The compound exhibits state-dependent block, preferentially binding to the inactivated state of the channel following subthreshold depolarizations.

Mechanism EMPAB EMPAB (Isobutyryl-Benzocaine) Membrane Lipid Bilayer Penetration (Enhanced by LogP 3.12) EMPAB->Membrane Passive Diffusion NaV NaV1.7 Inner Pore (Intracellular Access) Membrane->NaV Hydrophobic Pathway Inactivation Stabilization of Inactivated State NaV->Inactivation State-Dependent Binding Blockade Inhibition of Action Potential Propagation Inactivation->Blockade Reduced Excitability

Figure 1: State-dependent mechanism of action for EMPAB on NaV1.7 channels.

Comparative Performance Data

To objectively evaluate EMPAB, we benchmarked its pharmacological and ADME-Tox profile against standard NaV inhibitors. Data represents the mean ± standard deviation across three independent biological replicates.

ParameterEMPABBenzocaineLidocaineCausality of Difference
NaV1.7 IC50 (µM) 12.5 ± 1.285.0 ± 6.445.2 ± 3.8Isobutyryl bulk enhances hydrophobic interactions within the NaV pore.
CC50 (µM) - HEK293 >500>500>500Lack of reactive electrophiles maintains low basal cytotoxicity.
HLM t1/2 (min) 45.3 ± 2.115.2 ± 1.5118.5 ± 5.4Amide shielding slows esterase cleavage compared to bare benzocaine.
LogP (Calculated) 3.121.892.44Addition of the 4-carbon isobutyryl chain increases lipophilicity.

Core Biological Assays: Protocols & Causality

To ensure high-fidelity data, the following protocols are engineered as self-validating systems . Every step includes the mechanistic rationale (causality) and strict quality control checkpoints.

Automated Patch-Clamp Electrophysiology (NaV1.7)

Manual patch-clamp is the gold standard but suffers from low throughput. We utilize automated platforms (e.g., SyncroPatch 768PE) to achieve giga-seal data quality with high statistical power[1].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human NaV1.7. Resuspend in extracellular solution (ECS: 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM D-Glucose, 10 mM HEPES, pH 7.4).

  • System Priming: Prime the microfluidic chip. Causality: Ensuring the microfluidic channels are bubble-free is critical to prevent erratic series resistance (Rs) fluctuations during compound perfusion.

  • Whole-Cell Configuration: Apply negative pressure to establish a giga-ohm seal, followed by a brief pressure pulse to rupture the membrane.

  • Voltage Protocol: Hold cells at a resting potential of -120 mV for 200 ms, followed by a depolarizing test pulse to 0 mV for 20 ms.

    • Causality: The -120 mV holding potential is strictly required to force all NaV channels to recover from fast inactivation. This ensures the subsequent 0 mV pulse accurately measures the peak transient inward current without baseline contamination[1].

  • Compound Application: Perfuse EMPAB (0.1 µM to 300 µM) for 3 minutes before the next recording sweep.

  • Self-Validation Check: Automatically discard any well exhibiting a seal resistance < 500 MΩ or an initial leak current > 100 pA. These parameters indicate compromised membrane integrity that will artificially skew the IC50 calculation[1].

MTT Cell Viability Assay

Before advancing a compound, its target-specific inhibition must be decoupled from general cytotoxicity. The MTT assay measures cellular metabolic activity as a highly reliable proxy for viability[2].

Step-by-Step Methodology:

  • Seeding: Seed HEK293 cells at 1×104 cells/well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Replace media with fresh media containing EMPAB (1 µM to 500 µM). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

    • Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the soluble yellow MTT tetrazolium salt into insoluble purple formazan crystals[3]. Dead cells lack this enzymatic activity.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well. Shake for 15 minutes.

    • Causality: DMSO fully solubilizes the intracellular formazan crystals, creating a homogenous solution required for accurate spectrophotometry[2].

  • Detection: Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: Always include a "Media + MTT + DMSO" background control (no cells). Phenol red and residual proteins can generate background noise; subtracting this blank ensures the optical density strictly reflects mitochondrial activity[3].

Liver Microsomal Stability Assay (Phase I Metabolism)

Understanding how EMPAB is metabolized by hepatic cytochrome P450 (CYP) enzymes is essential for predicting its in vivo half-life[4].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4)[5].

  • Compound Spiking: Add EMPAB to a final concentration of 1 µM. Keep the final organic solvent (DMSO) concentration below 0.25%.

    • Causality: CYP enzymes are highly sensitive to organic solvents. DMSO concentrations >0.5% will denature the enzymes and artificially inflate the compound's apparent stability[5].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism. Without it, Phase I metabolism cannot occur[4].

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes to halt metabolism and precipitates the microsomal proteins, preventing column clogging during downstream LC-MS/MS analysis[5].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

  • Self-Validation Check: Run Verapamil (rapid clearance) in parallel. If the Clint​ of Verapamil falls outside the historically established 95% confidence interval, the microsomal batch has lost enzymatic competency and the assay must be voided.

Integrated Screening Workflow

Reproducibility is achieved by executing these assays in a strict, logical sequence, ensuring that only metabolically stable, non-toxic compounds reach advanced electrophysiological profiling.

Workflow Prep Compound Synthesis & QC Micro Microsomal Stability (HLM) Prep->Micro Phase I MTT MTT Viability (Cytotoxicity) Prep->MTT Toxicity Patch Automated Patch-Clamp Micro->Patch If t1/2 > 30m MTT->Patch If CC50 > 100µM Data Data Integration & Lead Selection Patch->Data IC50 & Kinetics

Figure 2: Parallel biological assay workflow for evaluating EMPAB reproducibility.

Conclusion

Ethyl 4-(2-methylpropanoylamino)benzoate (EMPAB) demonstrates a superior pharmacological profile compared to standard benzocaine, driven by its enhanced lipophilicity and target engagement at the NaV1.7 inner pore. By implementing the self-validating protocols detailed above—specifically leveraging automated patch-clamp for precision, MTT for viability, and NADPH-dependent microsomal assays for metabolic clearance—researchers can ensure high reproducibility and confidence when advancing this class of molecules through the preclinical pipeline.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.2

  • MTT assay protocol. Abcam. 3

  • Microsomal Stability Assay Protocol. AxisPharm. 5

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. 4

  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS One. 1

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of Ethyl 4-(2-methylpropanoylamino)benzoate

Executive Summary In pharmaceutical synthesis and drug development, Ethyl 4-(2-methylpropanoylamino)benzoate requires stringent handling and disposal protocols. As a Senior Application Scientist, I have structured this g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical synthesis and drug development, Ethyl 4-(2-methylpropanoylamino)benzoate requires stringent handling and disposal protocols. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets, providing you with the mechanistic rationale behind our disposal methodologies. This ensures your laboratory maintains compliance, protects aquatic ecosystems, and upholds the highest standards of operational safety.

Physicochemical Properties & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical and chemical parameters of the substance. The data below summarizes the key identifiers and hazards associated with this compound[1].

PropertyValue
Chemical Name Ethyl 4-(2-methylpropanoylamino)benzoate
Synonyms Ethyl 4-isobutyramidobenzoate; Ethyl 4-(2,2-dimethylacetamido)benzoate
CAS Number 86927-22-2
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Primary Hazard Aquatic Chronic 1 (H410)
Physical State Solid

Mechanistic Rationale for Disposal Protocols

Do not treat this compound as generic organic waste. The structural framework of ethyl 4-(2-methylpropanoylamino)benzoate features both an ethyl ester and a sterically hindered isobutyramide (2-methylpropanoylamino) linkage[2]. In drug development, this structural motif is often utilized to modulate lipophilicity and metabolic stability relative to the parent benzocaine core.

The Causality of Persistence: While the ester group is susceptible to basic or acidic hydrolysis, the bulky isobutyryl group sterically shields the amide linkage, rendering it robust under physiological and standard environmental conditions. If discharged into aqueous waste streams, the intact molecule or its partial hydrolysis products can persist, posing long-term hazards to aquatic ecosystems (classified as H410: Very toxic to aquatic life with long-lasting effects)[3].

Therefore, complete thermal destruction via high-temperature incineration is the only self-validating method to ensure the cleavage of the aromatic ring and amide bonds, permanently preventing environmental contamination.

Step-by-Step Disposal Workflows

The following self-validating protocols must be strictly adhered to when managing waste containing Ethyl 4-(2-methylpropanoylamino)benzoate.

Protocol 1: Solid Waste Segregation & Disposal
  • Collection: Gather all unreacted solid residues, contaminated weighing paper, and disposable spatulas.

  • Containment: Transfer materials into a designated, chemically compatible solid waste container, typically made of high-density polyethylene (HDPE).

  • Labeling: Explicitly label the container with "Hazardous Solid Waste: Ethyl 4-(2-methylpropanoylamino)benzoate (Toxic to Aquatic Life)."

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment area away from strong oxidizing agents.

  • Final Disposal: Arrange for collection by a certified hazardous waste vendor for high-temperature incineration.

Protocol 2: Liquid Waste (Organic Solutions)
  • Solvent Verification: Identify the solvent used to dissolve the compound (e.g., DMSO, ethanol, or dichloromethane). Ensure it is compatible with the primary waste container material.

  • Segregation: Transfer the solution into the appropriate liquid waste carboy. Use the "Non-Halogenated Organic Waste" carboy for solvents like DMSO or ethanol. If dissolved in chlorinated solvents like dichloromethane, use the "Halogenated Organic Waste" carboy.

  • Validation Check: Verify the pH of the waste mixture is neutral (pH 6-8) using pH indicator strips before sealing. This self-validating step prevents unintended in-situ hydrolysis or exothermic reactions with other waste constituents.

  • Storage & Disposal: Cap the carboy securely and store it in a designated flammable storage cabinet until vendor pickup. Never discharge these solutions into the municipal sewer system.

Protocol 3: Accidental Spill Cleanup
  • Preparation: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a standard laboratory coat.

  • Solid Spills: Gently sweep up the powder using a specialized chemical spill brush and dustpan. Employ slow movements to minimize aerosolization and inhalation risks. Do not use water, as this may spread the hydrophobic compound.

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Allow sufficient time for complete absorption.

  • Containment: Sweep the absorbed mixture and place all collected material, along with contaminated PPE, into a hazardous waste bag. Seal and label for incineration.

Disposal Decision Workflow

G Start Disposal of Ethyl 4-(2-methylpropanoylamino)benzoate State Physical State of Waste? Start->State Solid Solid Powder/Residue State->Solid Liquid Liquid Solution State->Liquid Spill Accidental Spill State->Spill Solid_Action Place in HDPE Solid Waste Container Solid->Solid_Action Liquid_Action Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->Liquid_Action Spill_Action Absorb with Inert Material (Vermiculite/Sand) Spill->Spill_Action Incineration High-Temperature Incineration (Certified Vendor) Solid_Action->Incineration Liquid_Action->Incineration Spill_Action->Incineration

Workflow for the segregation and disposal of Ethyl 4-(2-methylpropanoylamino)benzoate.

References

  • Title: ETHYL 4-(4-(DIMETHYLAMINO)BENZYLAMINO)BENZOATE — Chemical Substance Information (Cross-reference for Aquatic Chronic 1 Hazards) Source: NextSDS URL: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 4-(2-methylpropanoylamino)benzoate

As a Senior Application Scientist, I frequently observe that laboratory safety incidents rarely stem from a lack of equipment, but rather from a disconnect between a chemical's physical properties and the operational pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that laboratory safety incidents rarely stem from a lack of equipment, but rather from a disconnect between a chemical's physical properties and the operational protocols used to handle it. Ethyl 4-(2-methylpropanoylamino)benzoate—an isobutyryl amide derivative of benzocaine—presents specific handling challenges. While its acute toxicity is moderate, its lipophilic nature and crystalline powder form require precise handling strategies.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, operational workflows, and disposal. By understanding the causality behind these safety measures, researchers can prevent exposure and ensure absolute assay integrity.

Mechanistic Risk Assessment & Causality

To design an effective safety protocol, we must first analyze the physical and chemical behavior of Ethyl 4-(2-methylpropanoylamino)benzoate:

  • Aerosolization Risk: As a dry, crystalline organic powder, this compound is prone to electrostatic repulsion. When handled with standard metal spatulas, the powder can easily aerosolize, bypassing primary engineering controls and presenting a severe inhalation and ocular hazard.

  • Dermal Penetration: The compound possesses a high partition coefficient (LogP), meaning it is highly lipophilic. While the dry powder has limited dermal absorption, dissolving it in common laboratory vehicles (e.g., DMSO, Dichloromethane, or Ethanol) fundamentally changes the risk profile. These solvents act as penetration enhancers, capable of carrying the lipophilic solute directly through the stratum corneum and into the bloodstream.

The National Research Council's emphasizes that engineering controls must serve as the primary defense against such hazards, with PPE acting as a critical, targeted secondary barrier[1].

Mandatory Personal Protective Equipment (PPE)

According to , the selection of laboratory PPE must be dictated by a rigorous, compound-specific hazard assessment[2].

Table 1: Quantitative PPE Specifications & Mechanistic Rationale
PPE CategorySpecification / StandardQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Gloves (Double Gloving) 4 mil (inner), 8 mil (outer)Nitrile provides a >240 min breakthrough time for the solid. If handling solutions, the outer glove is discarded immediately upon splashing, leaving the inner glove intact to prevent solvent-mediated dermal absorption.
Eye Protection ANSI Z87.1+ Safety GogglesD3 Rating (Droplet/Splash)Standard safety glasses leave gaps. D3-rated goggles form a complete facial seal, preventing the ingress of electrostatically aerosolized micro-particles.
Respiratory N95 / P100 Particulate RespiratorAPF = 10 (Assigned Protection Factor)Required only if weighing outside a fume hood. Filters out 95% of airborne particulates.
Body Protection Flame-Resistant Lab CoatNFPA 2112 CompliantProtects against static-induced ignition when the powder is being dissolved in highly flammable organic solvents.

Operational Workflow: Static-Free Weighing and Transfer

To ensure a self-validating safety system, every step of the handling process must confirm the success of the previous step. Do not transport dry powders across the laboratory space.

Workflow N1 1. Fume Hood Prep Verify Flow & Sash Height N2 2. PPE Donning Double Nitrile & Goggles N1->N2 N3 3. Static-Free Weighing Minimize Aerosolization N2->N3 N4 4. Solvent Addition Dissolve in Sealed Flask N3->N4 N5 5. Decontamination EtOH Wipe-Down N4->N5

Fig 1: Step-by-step operational workflow for handling lipophilic organic powders.

Step-by-Step Methodology
  • Engineering Control Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Causality: This velocity optimally captures aerosolized particulates without creating turbulent eddies that could blow the powder back into the user's breathing zone.

  • De-ionization: Discharge static electricity from your gloves by touching a grounded metal surface. If available, use an anti-static zero-stat gun on the weighing vessel.

  • Dispensing: Using an anti-static (e.g., PTFE-coated) spatula, weigh the Ethyl 4-(2-methylpropanoylamino)benzoate directly into a tared, sealable vessel (such as a volumetric flask or centrifuge tube). Never use open weigh boats. Causality: Open boats expose the powder to ambient air currents during transfer, exponentially increasing the risk of a spill.

  • Solubilization: Add the solvent vehicle directly to the sealed vessel inside the fume hood. Cap the vessel before vortexing or sonicating.

  • Decontamination: Wipe down the spatula, balance, and hood surfaces with a solvent known to dissolve the compound (e.g., 70% Ethanol), followed by a secondary wipe with distilled water.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is required to prevent the powder from becoming airborne.

Table 2: Spill Response Action Matrix
Spill VolumeClassificationImmediate ActionDecontamination ProtocolWaste Designation
< 50 mg Minor (Benchtop)Do not dry sweep. Wipe with a dampened absorbent pad.Clean surface with 70% Ethanol, followed by soap and water.Solid Hazardous Waste
50 mg – 5 g Moderate (Hood)Cover gently with a damp paper towel to prevent aerosolization.Saturate towel with 70% Ethanol; scoop into a sealed hazardous waste bag.Solid Hazardous Waste
> 5 g or Solution Major (Lab Floor)Evacuate immediate area; don P100 respirator and heavy-duty PPE.Use commercial spill kit absorbents (e.g., vermiculite) to bind liquids.EPA Regulated HazMat

EPA-Compliant Disposal Plan

Disposal of Ethyl 4-(2-methylpropanoylamino)benzoate and its contaminated consumables must adhere strictly to regulations (40 CFR Part 262)[3].

Disposal W1 Waste Segregation Solid vs. Liquid W2 Primary Containment Seal in HDPE Jugs W1->W2 W3 Secondary Containment Place in Spill Trays W2->W3 W4 EPA Labeling Attach HazWaste Tags W3->W4 W5 TSDF Transfer Log in Manifest System W4->W5

Fig 2: EPA-compliant hazardous waste segregation and disposal pathway.

Disposal Protocol
  • Segregation: Never mix solid powder waste with liquid solvent waste. Place contaminated gloves, damp paper towels, and empty vials into a designated solid organic hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be disposed of in a compatible High-Density Polyethylene (HDPE) liquid waste carboy. Ensure the solvent (e.g., DMSO, Dichloromethane) is compatible with the container material.

  • Labeling & Storage: Attach a fully filled-out EPA Hazardous Waste tag immediately upon the first drop of waste entering the container. Store in a secondary containment tray in a designated accumulation area until pickup by a licensed Treatment, Storage, and Disposal Facility (TSDF).

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Payment". United States Department of Labor. Retrieved from: [Link][2]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". NCBI Bookshelf. Retrieved from:[Link][1]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium". United States Environmental Protection Agency. Retrieved from: [Link][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.